molecular formula C41H78N8O5 B14918327 RMG8-8

RMG8-8

Cat. No.: B14918327
M. Wt: 763.1 g/mol
InChI Key: ONZAJFMRYMWYTM-UHFFFAOYSA-N
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Description

RMG8-8 is a useful research compound. Its molecular formula is C41H78N8O5 and its molecular weight is 763.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H78N8O5

Molecular Weight

763.1 g/mol

IUPAC Name

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide

InChI

InChI=1S/C41H78N8O5/c1-2-3-4-5-6-7-8-9-10-11-19-27-45-30-38(51)49(36-23-16-13-17-24-36)34-40(53)46(28-20-18-25-42)32-39(52)47(29-26-43)33-41(54)48(31-37(44)50)35-21-14-12-15-22-35/h35-36,45H,2-34,42-43H2,1H3,(H2,44,50)

InChI Key

ONZAJFMRYMWYTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(=O)N(CC(=O)N(CCCCN)CC(=O)N(CCN)CC(=O)N(CC(=O)N)C1CCCCC1)C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Characterization of RMG8-8: An Antifungal Peptoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RMG8-8 is a synthetic, N-substituted glycine oligomer, known as a peptoid, with potent antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. Discovered through a combinatorial library screening using the Peptoid Library Agar Diffusion (PLAD) assay, this compound has emerged as a promising lead compound in the development of novel antifungal therapeutics.[1] Its structure is optimized for amphiphilicity, a key characteristic for antimicrobial action, conferring the ability to disrupt fungal cell membranes while exhibiting minimal toxicity to mammalian cells.[1] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, along with its proposed mechanism of action.

Primary Structure of this compound

This compound is a pentameric peptoid with a specific sequence of N-substituted glycine monomers. The structure is characterized by an N-terminal lipophilic tail and a combination of cationic and hydrophobic side chains, contributing to its overall amphipathic nature.[1]

The sequence of this compound is: Ntri-Ncha-Nlys-Nae-Ncha [1]

The monomers are described as follows:

  • Ntri: N-(tridecyl)glycine, providing a long lipophilic tail.

  • Ncha: N-(cyclohexyl)glycine, a bulky hydrophobic residue.

  • Nlys: N-(4-aminobutyl)glycine, a cationic residue mimicking lysine.

  • Nae: N-(2-aminoethyl)glycine, a cationic residue.[1]

The deliberate arrangement of these monomers is crucial for the antifungal activity and selectivity of this compound. Structure-activity relationship (SAR) studies have confirmed the pharmacological importance of each component, particularly the lipophilic tail and the cyclohexyl groups, in its efficacy.[2][3]

Physicochemical and Biological Properties

The biological activity of this compound has been quantified against various fungal strains and mammalian cell lines to determine its therapeutic potential.

ParameterOrganism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC) Cryptococcus neoformans1.56 µg/mL[1]
Candida albicans25 µg/mL[1]
50% Toxic Dose (TD₅₀) HepG2 (Human Liver Cells)189 µg/mL[2]
3T3 (Mouse Fibroblast Cells)59 µg/mL[1]
HaCaT (Human Keratinocyte Cells)54 µg/mL[1]
10% Hemolytic Concentration (HC₁₀) Human Red Blood Cells77 µg/mL[1]
Selectivity Ratio (SR) (TD₅₀ HepG2 / MIC C. neoformans) 121[1]

Experimental Protocols

Synthesis of this compound by Solid-Phase Submonomer Method

This compound and its derivatives are synthesized using the solid-phase submonomer approach on Rink Amide resin.[4][5] This method involves a two-step iterative cycle for each monomer addition.

Protocol Outline:

  • Resin Preparation: Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 4-methylpiperidine in DMF.

  • Acylation Step: The exposed secondary amine on the resin is acylated using bromoacetic acid activated in situ with N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Step: The bromide is displaced by a nucleophilic substitution reaction with a primary amine corresponding to the desired side chain (e.g., tridecylamine for Ntri). This step introduces the specific side chain.

  • Iteration: The acylation and displacement steps are repeated for each subsequent monomer until the full-length peptoid sequence is assembled.

  • Cleavage and Deprotection: The completed peptoid is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptoid is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

G cluster_synthesis Solid-Phase Submonomer Synthesis of this compound Resin Rink Amide Resin (Fmoc-protected) Deprotection Fmoc Deprotection (4-methylpiperidine in DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Wash Acylation Acylation (Bromoacetic acid, DIC) Displacement Nucleophilic Displacement (Primary Amine R-NH2) Acylation->Displacement Displacement->Wash Wash Wash->Acylation Repeat Repeat Cycle for Each Monomer Wash->Repeat Repeat->Acylation Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage After final monomer Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure this compound Peptoid Purification->Final_Product

Workflow for the solid-phase submonomer synthesis of this compound.
Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Protocol Outline:

  • Purity Analysis: The purified peptoid is analyzed by RP-HPLC. The percentage of acetonitrile at which the compound elutes is recorded as a measure of its hydrophobicity.[4]

  • Identity Confirmation: The molecular weight of the purified peptoid is confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[4][5] The observed mass-to-charge ratio (m/z) is compared with the calculated value for the expected chemical formula of this compound.

Mechanism of Action: Fungal Membrane Disruption

The proposed mechanism of action for this compound, like many antimicrobial peptides and peptoids, is the disruption of the fungal cell membrane.[1] This interaction is driven by the amphipathic nature of the peptoid.

Proposed Steps:

  • Electrostatic Attraction: The cationic residues of this compound (Nlys, Nae) are electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.

  • Hydrophobic Insertion: The lipophilic tail (Ntri) and hydrophobic residues (Ncha) insert into the lipid bilayer of the fungal membrane.

  • Membrane Permeabilization: This insertion disrupts the integrity of the membrane, potentially through the formation of pores or by altering membrane fluidity.[1] This leads to the leakage of intracellular contents and ultimately, cell death.

A liposomal lysis assay has provided evidence supporting this membrane permeabilization mechanism for this compound.[1]

G cluster_mechanism Proposed Mechanism of Action of this compound RMG8_8 This compound Peptoid (Amphipathic) Attraction Electrostatic Attraction RMG8_8->Attraction Fungal_Membrane Fungal Cell Membrane (Negatively Charged) Fungal_Membrane->Attraction Insertion Hydrophobic Insertion into Lipid Bilayer Attraction->Insertion Disruption Membrane Disruption & Permeabilization Insertion->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Logical flow of the proposed membrane disruption mechanism of this compound.

Conclusion

This compound is a well-characterized antifungal peptoid with a defined primary structure that imparts potent and selective activity against C. neoformans. Its synthesis is achieved through a robust solid-phase submonomer method, and its likely mechanism of action involves the physical disruption of the fungal cell membrane. The high selectivity ratio and proteolytic stability make this compound a significant lead compound for the development of new antifungal drugs to combat the growing threat of fungal infections.[1][4] Further research, including iterative SAR studies, continues to explore the potential for optimizing its therapeutic properties.[5][6]

References

The Antifungal Peptoid RMG8-8: A Technical Guide to its Mechanism of Action Against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a formidable opportunistic fungal pathogen responsible for life-threatening meningoencephalitis, particularly in immunocompromised individuals. The emergence of antifungal resistance and the toxicity of current therapies necessitate the development of novel antifungal agents. This document provides a comprehensive technical overview of the mechanism of action of RMG8-8, a synthetic peptoid, against C. neoformans. This compound demonstrates potent fungicidal activity, primarily by disrupting the fungal cell membrane, leading to rapid cell death. This guide details the quantitative antifungal and cytotoxicity data, outlines the experimental protocols used for its characterization, and visualizes its proposed mechanism of action.

Quantitative Analysis of this compound Bioactivity

This compound exhibits significant in vitro activity against Cryptococcus neoformans and a favorable selectivity profile when compared to mammalian cells. The following tables summarize the key quantitative data gathered from preclinical studies.

Table 1: Antifungal Activity of this compound against Cryptococcus Species

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Cryptococcus neoformans(Not specified)1.56
Cryptococcus gattii(Two strains tested)(Data not explicitly quantified in provided search results)
Candida albicans(Not specified)25

Table 2: Cytotoxicity Profile of this compound against Mammalian Cell Lines

Cell LineCell TypeMetricValue (µg/mL)Selectivity Ratio (TD50 or HC10 / C. neoformans MIC)
HepG2Human Liver CarcinomaTD50189121
HPL1AHealthy Human LungTD507447.4
3T3Mouse FibroblastTD505937.8
HaCaTHuman KeratinocyteTD505434.6
Human Red Blood Cells (hRBCs)ErythrocytesHC107749.4

TD50: Toxic dose resulting in 50% reduction in cell viability. HC10: Hemolytic concentration causing 10% lysis of red blood cells.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound against Cryptococcus neoformans is the disruption of the cell membrane.[1] As a cationic and amphipathic molecule, this compound is thought to electrostatically interact with the negatively charged components of the fungal cell membrane. This initial binding is followed by the insertion of the peptoid's hydrophobic moieties into the lipid bilayer, leading to a loss of membrane integrity, pore formation, and subsequent leakage of intracellular contents, ultimately resulting in rapid fungal cell death.[1][2] This direct action on the membrane contributes to its rapid fungicidal activity.[1]

RMG8-8_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane C. neoformans Cell Membrane cluster_intracellular Intracellular Space RMG8_8 This compound Peptoid Membrane_Binding Electrostatic Interaction (Cationic this compound with Anionic Membrane) RMG8_8->Membrane_Binding Membrane_Insertion Hydrophobic Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation / Membrane Destabilization Membrane_Insertion->Pore_Formation Leakage Leakage of Intracellular Contents (Ions, Metabolites, etc.) Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Proposed mechanism of action of this compound against C. neoformans.

Downstream Cellular Effects and Signaling Pathways

While direct experimental evidence linking this compound to specific signaling pathways in C. neoformans is not yet available, the profound membrane stress induced by the peptoid would logically trigger several cellular stress response pathways. The diagram below illustrates a plausible cascade of events following membrane disruption.

Downstream_Effects cluster_stress_response Cellular Stress Response Membrane_Damage This compound Induced Membrane Damage Ion_Homeostasis Loss of Ion Homeostasis (e.g., K+ efflux, Ca2+ influx) Membrane_Damage->Ion_Homeostasis Osmotic_Stress Osmotic Imbalance Membrane_Damage->Osmotic_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Damage->CWI_Pathway Physical stress Calcineurin_Pathway Calcineurin Pathway Activation Ion_Homeostasis->Calcineurin_Pathway Ca2+ influx Apoptosis Induction of Apoptotic Pathways Ion_Homeostasis->Apoptosis HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Activation Osmotic_Stress->HOG_Pathway Cell_Wall_Repair Attempted Cell Wall Repair & Remodeling CWI_Pathway->Cell_Wall_Repair HOG_Pathway->Cell_Wall_Repair Calcineurin_Pathway->Apoptosis

Inferred downstream effects of this compound-induced membrane stress.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the bioactivity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Workflow for MIC determination via broth microdilution.

Protocol Steps:

  • Inoculum Preparation: C. neoformans is cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 48 to 72 hours.[3]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥80%) compared to the drug-free control well.[3]

Mammalian Cell Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Protocol Steps:

  • Cell Seeding: Mammalian cells (e.g., HepG2, HPL1A, 3T3, HaCaT) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The TD50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells.

Protocol Steps:

  • RBC Preparation: Fresh human red blood cells (hRBCs) are obtained and washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and the buffy coat.[4][5]

  • RBC Suspension: A final suspension of RBCs (e.g., 2% v/v) is prepared in the buffered saline.

  • Compound Treatment: The RBC suspension is incubated with various concentrations of this compound in a 96-well plate or microcentrifuge tubes.

  • Controls: A negative control (RBCs in buffer only, 0% hemolysis) and a positive control (RBCs in a lysing agent like Triton X-100 or distilled water, 100% hemolysis) are included.[4]

  • Incubation: The samples are incubated, typically for 1 hour at 37°C.[6]

  • Centrifugation: The plates or tubes are centrifuged to pellet intact RBCs.

  • Supernatant Analysis: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

  • Absorbance Reading: The absorbance of the supernatant is measured at approximately 540 nm, corresponding to the absorbance of hemoglobin.[5][6]

  • Data Analysis: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100. The HC10 value is determined from the dose-response curve.[6]

Conclusion and Future Directions

This compound is a promising antifungal peptoid with potent activity against Cryptococcus neoformans. Its mechanism of action, centered on rapid membrane disruption, is a desirable trait that may reduce the likelihood of resistance development compared to antifungals with specific intracellular targets. The favorable selectivity for fungal over mammalian cells further underscores its therapeutic potential.

Future research should focus on elucidating the specific downstream effects of this compound-induced membrane stress on C. neoformans signaling pathways, such as the Cell Wall Integrity, HOG, and calcineurin pathways. Understanding these secondary effects could reveal opportunities for synergistic combination therapies and provide a more complete picture of the peptoid's antifungal activity. In vivo efficacy and pharmacokinetic/pharmacodynamic studies are the necessary next steps in the development of this compound as a potential clinical candidate for the treatment of cryptococcosis.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptococcal meningitis, a life-threatening fungal infection caused by Cryptococcus neoformans, has a staggering mortality rate exceeding 80%.[1][2] The challenges in treatment are compounded by the rise of antifungal resistance and the significant mammalian toxicity associated with current therapies, underscoring the urgent need for novel antifungal agents.[1][2] In this context, the discovery of RMG8-8, an antifungal peptoid, represents a promising advancement. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its biological activity, the experimental protocols used for its evaluation, and the initial structure-activity relationship (SAR) studies aimed at its optimization.

Discovery of this compound

This compound was identified through a Peptoid discovery and validation (PLAD) screening conducted against Candida albicans.[1] While initially showing moderate activity against C. albicans, further characterization revealed its high potency against the more clinically challenging pathogen, C. neoformans.[1]

Discovery_Workflow cluster_0 PLAD Screening Large Chemical Space Large Chemical Space PLAD Assay PLAD Assay Large Chemical Space->PLAD Assay Interrogated by This compound Identified This compound Identified PLAD Assay->this compound Identified Leads to Discovery of

A simplified workflow of the PLAD screening process for the discovery of this compound.

Initial Characterization and Biological Activity

Following its discovery, this compound underwent initial characterization to determine its antifungal efficacy and safety profile. The peptoid demonstrated moderate activity against C. albicans and potent activity against C. neoformans, proving to be more effective than fluconazole or flucytosine against the latter.[1] Cytotoxicity and hemolytic activity were also assessed to establish a preliminary therapeutic window.

Quantitative Biological Data for this compound
ParameterOrganism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC)Candida albicans25 µg/mL[1]
Minimum Inhibitory Concentration (MIC)Cryptococcus neoformans1.56 µg/mL[1][2]
50% Toxic Dose (TD₅₀)Human Liver Cells189 µg/mL[1]
10% Hemolytic Concentration (HC₁₀)Human Red Blood Cells75 µg/mL[1][2]

Structure-Activity Relationship (SAR) Studies

To understand the contribution of individual structural components to its biological activity, a sarcosine scan of this compound was performed shortly after its initial characterization.[1][3] This technique, analogous to an alanine scan in peptides, involves systematically replacing each monomer with sarcosine to identify key residues.[3] The scan revealed the lipophilic tail to be the most critical component for its pharmacological activity, followed by the cyclohexyl groups, and then the cationic moieties, which were found to be important for mitigating cytotoxicity.[1][3]

This initial SAR understanding guided a more extensive, three-round iterative study to optimize the structure of this compound.[1][2] This study focused on modifying three main structural components: the lipophilic tail, the aliphatic side chains, and the aromatic side chains.[1][2] While a number of derivatives exhibited similar antifungal activity to the parent compound, they were often accompanied by increased toxicity.[2] Notably, no derivative showed a dramatically improved overall biological profile compared to this compound, highlighting the remarkable selectivity of the compound as originally discovered.[1][2] However, modest improvements in hemolytic activity were observed in some derivatives.[1][2]

SAR_Logic cluster_1 Iterative SAR Study of this compound This compound This compound Lipophilic Tail Lipophilic Tail This compound->Lipophilic Tail Modify Aliphatic Side Chains Aliphatic Side Chains This compound->Aliphatic Side Chains Modify Aromatic Side Chains Aromatic Side Chains This compound->Aromatic Side Chains Modify Derivatives Derivatives Lipophilic Tail->Derivatives Aliphatic Side Chains->Derivatives Aromatic Side Chains->Derivatives

Logical diagram of the iterative structure-activity relationship study on this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the initial characterization of this compound and its derivatives.

Solid-Phase Peptoid Synthesis

All this compound derivatives were synthesized utilizing the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[3] This technique allows for the precise, stepwise addition of monomers to a growing peptoid chain anchored to a solid support, facilitating purification and high-throughput synthesis.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound and its derivatives against fungal pathogens was determined using standard microbroth dilution methods, likely following Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves exposing a standardized inoculum of the fungus to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.

Cytotoxicity Assay

The cytotoxicity of the peptoids was evaluated against human liver cells.[1][2] This is typically performed using a cell viability assay, such as the MTT or XTT assay. In these assays, viable cells metabolize a substrate into a colored product, and the amount of color produced is proportional to the number of living cells. The results are used to calculate the 50% toxic dose (TD₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Hemolysis Assay

The hemolytic activity of the compounds was assessed against human red blood cells.[1][2] This assay involves incubating serial dilutions of the peptoids with a suspension of red blood cells. The amount of hemoglobin released due to cell lysis is measured spectrophotometrically. The data is then used to determine the HC₁₀ value, the concentration of the compound that causes 10% hemolysis.[1][2]

Conclusion

The discovery and initial characterization of the antifungal peptoid this compound have identified it as a promising lead compound for the development of new treatments for cryptococcal meningitis.[1][2] Its high potency against C. neoformans and favorable initial safety profile warrant further investigation. While initial iterative SAR studies did not yield a significantly improved derivative, they provided valuable insights into the structural requirements for its biological activity.[1][2] The ongoing development of this compound, with a focus on in vivo characterization of its pharmacological and efficacy properties, is a critical step towards its potential clinical application.[1]

References

An In-depth Technical Guide on the Structure-Activity Relationship of the Antifungal Peptoid RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of RMG8-8, a promising antifungal peptoid. This document details the core chemical structure, the impact of targeted modifications on its biological activity, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a peptoid that was identified through a Peptoid Library Agar Diffusion (PLAD) assay and demonstrated notable activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1] While initially showing moderate activity against Candida albicans, its high potency against C. neoformans (Minimum Inhibitory Concentration [MIC] of 1.56 μg/mL) and low mammalian cytotoxicity has made it a significant lead compound for the development of new antifungal therapies.[1][2] Subsequent research has focused on optimizing its structure to enhance its therapeutic index.

Core Structure of this compound

The foundational structure of this compound is a key determinant of its biological activity. A sarcosine scan revealed that the lipophilic tail is the most critical component for its antifungal properties, followed by the cyclohexyl groups. The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[1][2]

Structure-Activity Relationship Studies

Iterative SAR studies have been conducted to explore the chemical space around the this compound scaffold, focusing on three primary structural components: the lipophilic tail, the aliphatic side chains, and the aromatic side chains.[1][2][3] These studies aimed to improve antifungal potency while minimizing toxicity to human cells.

A three-round modular SAR study resulted in the synthesis and analysis of 25 derivatives of this compound.[1] These derivatives featured various modifications, including alterations to the lipophilic tail, substitution of cyclohexyl groups with other aliphatic and aromatic moieties, and trimethylation of the cationic amino side chains.[1]

While a number of the synthesized derivatives exhibited antifungal activity similar to the parent compound, they also showed increased toxicity.[1][2][3] Ultimately, none of the 25 derivatives demonstrated an improved overall biological activity, as determined by the selectivity ratio for C. neoformans over human liver cells, when compared to this compound.[1]

The following table summarizes the quantitative data for this compound and some of its key derivatives.

CompoundModification DescriptionMIC vs. C. neoformans (μg/mL)TD₅₀ vs. HepG2 (μg/mL)HC₁₀ vs. hRBCs (μg/mL)Selectivity Ratio (TD₅₀/MIC)
This compound Parent Compound1.5618975 ± 31121
Compound 9 Isobutyl side chains in positions 2 and 51.56>250130 ± 45>160
Compound 16 Not specified in search resultsSimilar to this compoundMore toxic than this compoundMarkedly more hemolytic than this compoundLower than this compound
Compound 17 Not specified in search resultsSimilar to this compoundMore toxic than this compoundMarkedly more hemolytic than this compoundLower than this compound
Compound 25 Not specified in search resultsSimilar to this compoundMore toxic than this compoundComparable to this compoundLower than this compound

Data extracted from Pratt et al., 2022.[1]

Despite the lack of a significantly improved derivative, the study provided valuable insights. For instance, Compound 9 , which contains isobutyl side chains, showed a modest improvement in hemolytic activity (HC₁₀ = 130 μg/mL) compared to this compound (HC₁₀ = 75 μg/mL), likely due to a decrease in overall hydrophobicity.[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the SAR studies of this compound.

All derivatives of this compound were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[1][2] The synthesis involves a two-step monomer addition cycle:

  • Acylation: Bromoacetic acid is activated with N,N'-diisopropylcarbodiimide and reacts with the secondary amine on the resin-bound peptoid.

  • Displacement: A primary amine is added to displace the bromide, forming the N-substituted glycine monomer.

The final submonomer addition for the lipophilic tail was allowed to proceed overnight at 35 °C to ensure amine solubility and improve the reaction yield.[1] Cleavage from the resin was achieved using a mixture of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O.[1] The crude product was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

The minimum inhibitory concentration (MIC) of the peptoids against C. neoformans was determined using a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

The toxicity of the compounds towards mammalian cells was assessed using human liver cells (HepG2). The 50% toxic dose (TD₅₀) was determined by measuring cell viability after exposure to the compounds.

The hemolytic activity of the peptoids was evaluated against human red blood cells (hRBCs).[1] The concentration at which 10% of the red blood cells were lysed (HC₁₀) was determined to quantify the hemolytic potential of the compounds.[1]

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Identify Lead Compound (this compound) sar_design Iterative SAR Design (Lipophilic Tail, Side Chains) start->sar_design synthesis Solid-Phase Submonomer Synthesis sar_design->synthesis purification RP-HPLC Purification & MS Confirmation synthesis->purification mic_test Antifungal Susceptibility Testing (MIC vs. C. neoformans) purification->mic_test cytotoxicity_test Cytotoxicity Assay (TD50 vs. HepG2) purification->cytotoxicity_test hemolysis_test Hemolysis Assay (HC10 vs. hRBCs) purification->hemolysis_test data_analysis Analyze Activity & Toxicity Data mic_test->data_analysis cytotoxicity_test->data_analysis hemolysis_test->data_analysis selectivity Calculate Selectivity Ratio (TD50/MIC) data_analysis->selectivity conclusion Identify Structure-Activity Relationships selectivity->conclusion Mechanism_of_Action RMG8_8 This compound Peptoid Fungal_Membrane Fungal Cell Membrane RMG8_8->Fungal_Membrane Electrostatic & Hydrophobic Interaction Membrane_Disruption Membrane Disruption Fungal_Membrane->Membrane_Disruption Pore Formation / Destabilization Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Loss of Integrity

References

Biological Properties of the Antifungal Peptoid RMG8-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptoids, or N-substituted glycine oligomers, represent a promising class of antimicrobial agents due to their inherent stability against proteolysis, a common limitation of therapeutic peptides. This document provides a comprehensive technical overview of the biological properties of the antifungal peptoid RMG8-8. Discovered through a combinatorial library screening, this compound exhibits potent and rapid fungicidal activity, particularly against the opportunistic pathogen Cryptococcus neoformans. It demonstrates a favorable toxicity profile with high selectivity for fungal cells over mammalian cells. The primary mechanism of action is believed to be through fungal membrane permeabilization. This guide consolidates the available quantitative data on its antifungal efficacy and cytotoxicity, details the key experimental protocols for its evaluation, and visualizes its proposed mechanism and the workflow of its discovery and optimization.

Antifungal and Antibacterial Activity

This compound was identified from a combinatorial peptoid library using a Peptoid Library Agar Diffusion (PLAD) assay against Candida albicans. While its activity against C. albicans was modest, it displayed excellent potency against Cryptococcus neoformans.[1] Further characterization revealed a spectrum of activity against various fungal and bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

Fungal SpeciesMIC (μg/mL)Reference
Cryptococcus neoformans1.56[1][2]
Candida albicans25[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

Bacterial SpeciesMIC Range (μg/mL)Reference
Mycobacterium smegmatis3.13–6.25[1]

Cytotoxicity and Selectivity

A critical aspect of any antimicrobial agent is its selectivity for the pathogen over host cells. This compound has been evaluated against a panel of mammalian cell lines and human red blood cells (hRBCs), demonstrating minimal toxicity and a high selectivity index, particularly for C. neoformans.[1] The selectivity ratio (SR) is calculated as the ratio of the 50% toxic dose (TD50) against a mammalian cell line to the MIC against the fungal pathogen.

Table 3: Cytotoxicity and Hemolytic Activity of this compound

Cell Line / Cell TypeAssayValue (μg/mL)Reference
HepG2 (Human liver)TD50189[1][2]
HPL1A (Human lung)TD5074[1]
3T3 (Mouse fibroblast)TD5059[1]
HaCat (Human skin)TD5054[1]
Human Red Blood Cells (hRBCs)HC1077 (75 in a later study)[1][2]

TD50: Concentration resulting in 50% cell death. HC10: Concentration resulting in 10% hemolysis.

Table 4: Selectivity Ratio (SR) of this compound

PathogenMammalian Cell LineSelectivity Ratio (TD50/MIC)Reference
C. neoformansHepG2121[1]
C. neoformansHPL1A47[1]
C. neoformans3T338[1]
C. neoformansHaCat35[1]

Mechanism of Action and Pharmacological Properties

This compound is characterized by its rapid fungicidal activity, reducing the viable population of C. neoformans by 50% within 6.5 minutes.[1][2][3] This rapid killing kinetic, common for antimicrobial peptides and their mimics, is consistent with a mechanism involving membrane disruption. A liposomal lysis assay confirmed that this compound likely exerts its antifungal effect by permeabilizing the fungal cell membrane.[1][2][3] Due to their N-substituted backbone, peptoids like this compound exhibit excellent proteolytic stability.[2][3]

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm RMG8 This compound Peptoid Membrane Phospholipid Bilayer Cationic Groups Hydrophobic Groups RMG8->Membrane 1. Electrostatic Attraction Membrane->Membrane Ions Ions (K+, etc.) Membrane->Ions 3. Pore Formation/ Membrane Disruption Death Cell Death Ions->Death 4. Ion Efflux Contents Cellular Contents Contents->Death 5. Leakage of Contents

Caption: Proposed mechanism of action for this compound against fungal cells.

Structure-Activity Relationship (SAR)

To understand the pharmacological importance of each monomer within the this compound sequence, a sarcosine scan was performed, where each residue is systematically replaced with sarcosine (the peptoid mimic of alanine).[1] This study, along with the synthesis of further derivatives, revealed that the lipophilic tail is the most critical component for antifungal activity, followed by the cyclohexyl groups.[2][3] The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[2][3] While numerous derivatives were synthesized and tested, none demonstrated a significantly improved overall biological profile (higher selectivity ratio) compared to the parent this compound, highlighting the remarkable efficacy of the initially discovered compound.[2]

SAR_Workflow cluster_design Iterative Design & Synthesis cluster_testing Biological Evaluation Lead Lead Compound (this compound) Sarcosine Sarcosine Scan Lead->Sarcosine Initial Scan Derivatives Synthesize Derivatives (Tail, Aliphatic, Aromatic Mods) Sarcosine->Derivatives Inform Design MIC_Test Antifungal Assay (MIC vs C. neoformans) Derivatives->MIC_Test Tox_Test Cytotoxicity Assay (TD50 vs HepG2) Derivatives->Tox_Test Hemo_Test Hemolysis Assay (HC10 vs hRBCs) Derivatives->Hemo_Test Analysis Data Analysis (Calculate Selectivity Ratio) MIC_Test->Analysis Tox_Test->Analysis Hemo_Test->Analysis Outcome Optimized Candidate? Analysis->Outcome Outcome->Derivatives No -> Redesign

Caption: General workflow for the Structure-Activity Relationship (SAR) study of this compound.

Synergy with Conventional Antifungals

This compound was evaluated in combination with three common clinical antifungal drugs using a checkerboard assay to assess for synergistic, indifferent, or antagonistic interactions.[1] The Fractional Inhibitory Concentration Index (FICi) is calculated to quantify these interactions.

Table 5: Synergy of this compound with Clinical Antifungals against C. neoformans

CombinationFractional Inhibitory Concentration Index (FICi)InterpretationReference
This compound + Amphotericin B0.5 ≤ FICi ≤ 4Indifferent[1]
This compound + Fluconazole0.5 ≤ FICi ≤ 4Indifferent[1]
This compound + Flucytosine0.5 ≤ FICi ≤ 4Indifferent[1]

FICi < 0.5: Synergy; 0.5 ≤ FICi ≤ 4: Indifference; FICi > 4: Antagonism.

Detailed Experimental Protocols

Peptoid Library Agar Diffusion (PLAD) Assay

This high-throughput assay is used to screen combinatorial libraries of peptoids synthesized on solid-phase beads to identify those with antimicrobial activity.[2][4]

  • Preparation: Soft agar is inoculated with the fungal species of interest (e.g., C. albicans). The peptoid library, synthesized on beads with a cleavable linker system, and a reducing agent are added to the molten soft agar.[2][5]

  • Plating: The mixture is poured onto a hard agar Petri dish and allowed to solidify, embedding the beads within the inoculated agar.[2]

  • Incubation: The plate is incubated overnight. The reducing agent cleaves one of two identical peptoid strands from each bead, allowing it to diffuse into the surrounding agar.

  • Identification: Peptoids with antifungal activity create a visible zone of inhibition (a clear area where the fungus has not grown) around the bead.[2]

  • Deconvolution: "Hit" beads from the zones of inhibition are physically removed from the agar. The second, uncleaved peptoid strand is then cleaved using a different chemical stimulus and its structure is determined by mass spectrometry.[2][4]

Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Inoculum Preparation: The fungal species (e.g., C. neoformans) is cultured, and a standardized suspension is prepared in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8]

  • Serial Dilution: The peptoid (this compound) is serially diluted (typically two-fold) in a 96-well microtiter plate containing RPMI 1640 medium.[8][9]

  • Inoculation: A standardized volume of the fungal inoculum is added to each well. A growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) are included.[7][9]

  • Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[8]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the peptoid that causes a significant inhibition of visible growth (typically ≥90% for peptoids) compared to the drug-free growth control.[3]

MTT Assay (Cytotoxicity Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effect of a compound on mammalian cell lines.[10]

  • Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere and grow for a set period (e.g., 24 hours).[11]

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for a defined exposure time (e.g., 72 hours).[1][12]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[10]

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically between 550 and 600 nm). The absorbance is directly proportional to the number of viable, metabolically active cells.[10] The TD50 value is calculated from the dose-response curve.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), an important indicator of toxicity for potential intravenously administered drugs.

  • RBC Preparation: Fresh human red blood cells (hRBCs) are washed multiple times in a buffered solution (e.g., PBS) by centrifugation to remove plasma and other components. A final suspension of RBCs (e.g., 1-2% v/v) is prepared.[13][14]

  • Compound Incubation: In a 96-well plate, serial dilutions of this compound are mixed with the RBC suspension.[13]

  • Controls: A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs with a strong detergent like Triton X-100, representing 100% hemolysis) are included.[13][14]

  • Incubation: The plate is incubated for a set time (e.g., 1 hour) at 37°C.

  • Centrifugation: The plate is centrifuged to pellet intact RBCs and cell debris.

  • Absorbance Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC10 value is the concentration that causes 10% hemolysis.[13]

Conclusion

The peptoid this compound stands out as a promising antifungal lead compound. Its potent and rapid activity against C. neoformans, coupled with a high selectivity index and proteolytic stability, addresses several key challenges in antifungal drug development. While structure-activity relationship studies have not yet yielded a superior derivative, they have provided valuable insights into the key structural motifs required for its biological function. The data and methodologies presented in this guide offer a comprehensive foundation for further preclinical and translational research into this compound and related peptoid structures as a new class of antifungal therapeutics.

References

An In-depth Technical Guide to the Antifungal Peptoid RMG8-8: Target Pathogens and Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal peptoid RMG8-8, focusing on its spectrum of activity, target pathogens, and the experimental methodologies used for its characterization. This compound is a synthetic peptidomimetic, an N-substituted glycine oligomer, that has demonstrated significant promise as a novel antifungal agent, particularly against opportunistic fungal pathogens.

Introduction to this compound

This compound was identified from a combinatorial peptoid library using the Peptoid Library Agar Diffusion (PLAD) assay.[1][2][3][4] Initially screened for activity against Candida albicans, it showed moderate efficacy.[1][5] However, subsequent characterization revealed potent and rapid fungicidal activity against Cryptococcus neoformans, a major cause of life-threatening meningitis in immunocompromised individuals.[1][5][6][7][8] As a peptoid, this compound is inherently resistant to proteolysis, a significant advantage over natural antimicrobial peptides (AMPs).[5] Its development is driven by the urgent need for new antifungal therapies due to rising resistance and the toxicity of current treatments.[5][7]

Spectrum of Activity and Target Pathogens

The antimicrobial activity of this compound has been primarily evaluated against fungal pathogens, with some testing against bacteria. The data indicates a notable selectivity for fungal over bacterial and mammalian cells.

This compound exhibits potent activity against Cryptococcus neoformans and moderate activity against Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits 90% of fungal growth, has been determined using the broth microdilution method.[5][9]

Table 1: Antifungal Activity of this compound

Target PathogenMinimum Inhibitory Concentration (MIC)
Cryptococcus neoformans1.56 µg/mL
Candida albicans25 µg/mL

Data sourced from multiple studies.[1][5][7]

While primarily characterized as an antifungal, this compound has been tested against bacterial pathogens, showing modest activity.[1] There is also a suggestion of potential activity against Mycobacterium species, although specific data is not detailed in the primary literature.[1] The focus of current research remains on its antifungal properties.

Mechanism of Action

The proposed mechanism of action for this compound is the permeabilization of the fungal cell membrane, which is a common mechanism for many antimicrobial peptides and peptoids.[1][6][8] This is supported by liposomal lysis assays, which suggest that this compound directly interacts with and disrupts the lipid bilayer, leading to leakage of cellular contents and rapid cell death.[1][6][8] This rapid killing is evidenced by a half-life (t1/2) of just 6.5 minutes against C. neoformans.[1][5][8] The lipophilic tail of the peptoid is considered crucial for this membrane disruption.[9]

cluster_membrane Fungal Cell Membrane P1 Phospholipid P2 Phospholipid Disruption Membrane Disruption (Pore Formation) P3 Phospholipid P4 Phospholipid P5 Phospholipid P6 Phospholipid P7 Phospholipid P8 Phospholipid RMG8_8 This compound Peptoid RMG8_8->P3 Interaction & Insertion Lysis Cell Lysis & Leakage of Cytoplasmic Contents Disruption->Lysis

Figure 1: Proposed mechanism of action for this compound via fungal membrane disruption.

Mammalian Cell Cytotoxicity and Selectivity

A critical aspect of antimicrobial drug development is ensuring high selectivity for the pathogen over host cells. This compound has been evaluated for its toxicity against various mammalian cell lines.

Cytotoxicity is often reported as the concentration that causes 50% cell death (TD50). This compound has shown low toxicity against human liver carcinoma cells (HepG2) and other cell lines.[1][5]

Hemolytic activity, the lysis of red blood cells, is another key measure of toxicity. This is typically reported as the concentration causing 10% hemolysis (HC10). This compound displays moderate hemolytic activity.[1]

Table 2: Mammalian Cytotoxicity and Selectivity of this compound

Cell Line / AssayMetricValueSelectivity Ratio*
Human Liver Carcinoma (HepG2)TD50189 µg/mL121
Mouse Embryonic Fibroblast (3T3)TD5059 µg/mL38
Human Keratinocyte (HaCaT)TD5054 µg/mL35
Human Red Blood Cells (hRBCs)HC1075-77 µg/mL~49

Selectivity Ratio (SR) is calculated as TD50 (or HC10) / MIC against C. neoformans (1.56 µg/mL). Data sourced from multiple studies.[1][5]

The high selectivity ratio, particularly for liver cells, underscores the therapeutic potential of this compound.[1]

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The general workflow proceeds from initial discovery to detailed characterization of antimicrobial activity and toxicity.

Start Combinatorial Peptoid Library PLAD PLAD Assay (Screen vs. C. albicans) Start->PLAD Hit Hit Identification (this compound) PLAD->Hit MIC Broth Microdilution (Determine MIC vs. C. neoformans & others) Hit->MIC Cyto Cytotoxicity Assays (e.g., MTT vs. HepG2) Hit->Cyto Hemo Hemolysis Assay (vs. hRBCs) Hit->Hemo MOA Mechanism of Action (Liposome Lysis Assay) Hit->MOA Result Characterized Lead Compound MIC->Result Cyto->Result Hemo->Result MOA->Result

Figure 2: Experimental workflow for the discovery and characterization of this compound.

This high-throughput screening method was used for the initial discovery of this compound.[2][3][4]

  • Library Synthesis: A combinatorial library of peptoids is synthesized on solid-phase resin beads. Each bead contains a unique peptoid sequence.

  • Assay Plate Preparation: Soft agar is inoculated with the target microorganism (e.g., C. albicans).

  • Bead Embedding: The peptoid-coated beads are embedded within the inoculated soft agar, which is then poured onto a hard agar plate.

  • Incubation: During incubation, a portion of the peptoid is cleaved from the bead and diffuses into the agar.

  • Hit Identification: Beads displaying a zone of growth inhibition around them are identified as "hits."

  • Structure Deconvolution: The hit beads are isolated, and the remaining peptoid is cleaved and analyzed by mass spectrometry to determine its structure.

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10][11][12] The protocol is adapted from CLSI M27-A3 guidelines.[10]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted (two-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).[7][11][13]

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., C. neoformans) is prepared to a final concentration of approximately 1-5 x 103 CFU/mL.[10]

  • Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. Control wells (growth control without drug, sterility control without fungus) are included.

  • Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the organism.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control.

cluster_plate 96-Well Plate W1 Well 1 (High [Drug]) W2 Well 2 Incubate Incubate (e.g., 35°C, 48h) Wn ... W10 Well 10 (Low [Drug]) W11 Growth Ctrl (No Drug) W12 Sterility Ctrl (No Fungus) Stock This compound Stock Solution Dilute Serial Dilution Across Wells 1-10 Stock->Dilute Inoculum Fungal Inoculum (e.g., C. neoformans) AddInoculum Add Inoculum to Wells 1-11 Inoculum->AddInoculum Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

References

An In-depth Technical Guide on the In Vitro Efficacy of RMG8-8 Against Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal efficacy of the peptoid RMG8-8. The document presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows and the proposed mechanism of action, designed to be a valuable resource for researchers in the fields of mycology and antimicrobial drug development.

Quantitative Efficacy and Cytotoxicity Data

The in vitro activity of this compound has been evaluated against several fungal pathogens, with its cytotoxicity against mammalian cells also assessed to determine its selectivity. The data, summarized below, highlights the potent activity of this compound, particularly against Cryptococcus neoformans.

Organism/Cell Line Assay Value Reference
Cryptococcus neoformansMinimum Inhibitory Concentration (MIC)1.56 µg/mL[1][2][3][4]
Candida albicansMinimum Inhibitory Concentration (MIC)25 µg/mL[1][2][5]
Candida albicans (Biofilm)Minimum Biofilm Inhibitory Concentration (MBIC)100 µg/mL[5]
Cryptococcus gattii (R272)Minimum Inhibitory Concentration (MIC)3.13 µg/mL[5]
Cryptococcus gattii (R265)Minimum Inhibitory Concentration (MIC)3.13 µg/mL[5]
Human Liver Carcinoma Cells (HepG2)50% Toxic Dose (TD₅₀)189 µg/mL[1][2]
Human Lung Cells50% Toxic Dose (TD₅₀)74 µg/mL[5]
Mouse Fibroblasts (3T3)50% Toxic Dose (TD₅₀)59 µg/mL[5]
Human Keratinocytes (HaCaT)50% Toxic Dose (TD₅₀)54 µg/mL[5]
Human Red Blood Cells (hRBCs)10% Hemolytic Concentration (HC₁₀)75 - 77 µg/mL[1][2][3][4][5]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of fungal growth.[1] The broth microdilution method is the standard procedure used.[1][2]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Strain Culture inoculation Inoculation of Microtiter Plate fungal_culture->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Protocol Steps:

  • Fungal Culture Preparation: The fungal strain of interest is cultured in an appropriate broth medium to achieve a logarithmic growth phase.

  • Compound Preparation: A stock solution of this compound is prepared and then serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The fungal culture is diluted to a standardized concentration and added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The inoculated plate is incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

  • MIC Determination: After incubation, the plate is examined visually or read with a spectrophotometer to determine the lowest concentration of this compound that inhibits fungal growth.

To evaluate the potential toxicity of this compound to mammalian cells, cytotoxicity assays are performed using various cell lines.

Workflow for Cytotoxicity Assessment

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Mammalian Cell Culture cell_treatment Treatment of Cells with this compound cell_culture->cell_treatment serial_dilution Serial Dilution of this compound serial_dilution->cell_treatment incubation Incubation cell_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay calculate_td50 Calculate TD50 viability_assay->calculate_td50

Experimental workflow for cytotoxicity assessment.

Protocol Steps:

  • Cell Culture: Mammalian cell lines, such as HepG2 liver cells, are cultured in appropriate media and conditions.[1][2]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cultured cells are then treated with various concentrations of this compound.

  • Incubation: The treated plates are incubated for a specified period.

  • Viability Assessment: A cell metabolic activity assay, such as the MTT assay, is used to determine the percentage of viable cells.

  • TD₅₀ Calculation: The 50% toxic dose (TD₅₀), the concentration of the compound that results in a 50% reduction in cell viability, is then calculated.[1][2]

The hemolytic activity of this compound against human red blood cells (hRBCs) is also assessed.

Protocol Steps:

  • hRBC Preparation: A suspension of washed human red blood cells is prepared.

  • Compound Treatment: The hRBCs are incubated with different concentrations of this compound.

  • Incubation and Centrifugation: After incubation, the samples are centrifuged to pellet the intact cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically.

  • HC₁₀ Calculation: The 10% hemolytic concentration (HC₁₀), the concentration of this compound that causes 10% hemolysis, is determined.[1][3][4]

Mechanism of Action

The available evidence suggests that this compound exerts its antifungal effect through the disruption of the fungal cell membrane.[1][2] This rapid, membrane-disrupting action is a characteristic of many antimicrobial peptoids.

Proposed Mechanism of Fungal Cell Membrane Disruption

RMG8_8 This compound Binding Electrostatic Binding RMG8_8->Binding Initial Interaction Fungal_Cell Fungal Cell Membrane Binding->Fungal_Cell Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption / Pore Formation Insertion->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Conceptual diagram of this compound's proposed mechanism of action.

The cationic nature of this compound likely facilitates its initial electrostatic interaction with the negatively charged components of the fungal cell membrane. Following this binding, the hydrophobic regions of the peptoid are thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1][2] This rapid killing mechanism is advantageous as it may reduce the likelihood of resistance development. Further research is ongoing to fully elucidate the molecular details of this process.

References

RMG8-8 Peptoid: A Technical Deep Dive into its Physicochemical Properties and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a critical global health challenge, necessitating the development of novel antifungal agents. Among the promising new therapeutic avenues are peptoids, or oligo-N-substituted glycines, which are a class of peptide mimetics demonstrating significant antimicrobial activity and improved stability over their natural peptide counterparts. This technical guide focuses on RMG8-8, a promising antifungal peptoid, providing an in-depth overview of its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Physicochemical Properties of this compound

The physicochemical characteristics of this compound are central to its antifungal efficacy and selectivity. A summary of its key quantitative properties is presented below.

PropertyValueSource
Minimum Inhibitory Concentration (MIC) against C. neoformans 1.56 µg/mL[1][2]
Minimum Inhibitory Concentration (MIC) against C. albicans 25 µg/mL[1][2]
MIC against Gram-positive bacteria (E. faecium, E. faecalis, S. aureus) 6.25 µg/mL[1]
50% Toxic Dose (TD₅₀) against HepG2 cells 189 ± 43 µg/mL[3]
50% Toxic Dose (TD₅₀) against 3T3 cells 59 µg/mL[1]
50% Toxic Dose (TD₅₀) against HaCaT cells 54 µg/mL[1]
10% Hemolytic Concentration (HC₁₀) against hRBCs 75 - 77 µg/mL[1][4]
Selectivity Ratio (C. neoformans vs. HepG2) 121[1][2]
Killing Kinetics (t₁/₂) against C. neoformans 6.5 min[1][2]
Calculated Distribution Coefficient (cLogD₇.₄) -2.38[3]
Proteolytic Stability Stable against protease degradation over 24 hours.[1]
Blood Brain Barrier (BBB) Permeability Unlikely to penetrate the BBB, as suggested by a PAMPA assay.[5]

Proposed Mechanism of Action: Fungal Membrane Disruption

The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane.[1][2] This is a common mechanism for many antimicrobial peptides and peptoids. A liposomal lysis assay demonstrated that this compound can cause membrane permeabilization, leading to the leakage of cellular contents and ultimately, cell death.[1][2] Unlike many conventional antifungal drugs that target specific intracellular pathways, this direct physical mechanism may reduce the likelihood of resistance development. Preliminary studies also indicate that this compound functions unimolecularly and does not form micelles at its minimum inhibitory concentration.[5]

cluster_membrane Fungal Cell Membrane Intact_Membrane Intact Fungal Cell Membrane Pore_Formation Pore Formation & Membrane Permeabilization Intact_Membrane->Pore_Formation Disrupted_Membrane Disrupted Fungal Cell Membrane Cell_Lysis Cell Lysis Disrupted_Membrane->Cell_Lysis Loss of cellular contents This compound This compound This compound->Pore_Formation Interaction with membrane Pore_Formation->Disrupted_Membrane

Caption: Proposed mechanism of action for this compound, leading to fungal cell lysis through membrane disruption.

Experimental Protocols

A foundational understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.

Peptoid Synthesis and Purification

This compound and its derivatives are synthesized using the solid-phase submonomer method on polystyrene Rink Amide resin.[6] This technique involves a two-step cycle for each monomer addition: an acylation step with bromoacetic acid, followed by a displacement step with the desired primary amine submonomer.

Start Start: Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% piperidine in DMF) Start->Fmoc_Deprotection Acylation Acylation (Bromoacetic acid, DIC in DMF) Fmoc_Deprotection->Acylation Displacement Displacement (Primary amine in NMP) Acylation->Displacement Repeat Another Monomer? Displacement->Repeat Repeat->Acylation Yes Cleavage Cleavage from Resin (TFA/TIS/Water) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (ESI-TOF MS) Purification->Characterization End Pure this compound Characterization->End

References

Methodological & Application

Synthesis and Application of the Antifungal Peptoid RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery due to their enhanced proteolytic stability and tunable properties. RMG8-8 is a novel antifungal peptoid identified through combinatorial library screening that has demonstrated potent activity against the pathogenic yeast Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2][3] This document provides a detailed protocol for the solid-phase synthesis of this compound, as well as methods for evaluating its antifungal and cytotoxic activity.

This compound: Biological Activity and Physicochemical Properties

This compound exhibits potent fungicidal activity against C. neoformans with a minimal inhibitory concentration (MIC) of 1.56 µg/mL.[1][2] The peptoid also shows moderate activity against Candida albicans (MIC = 25 µg/mL).[1][2] Importantly, this compound displays low cytotoxicity towards mammalian cells, with a 50% toxic dose (TD50) of 189 µg/mL against human liver carcinoma (HepG2) cells, resulting in a high selectivity index.[2] The proposed mechanism of action for this compound involves the disruption of the fungal cell membrane.

Table 1: Biological and Physicochemical Data for this compound

ParameterValueReference
Biological Activity
MIC against C. neoformans1.56 µg/mL[1][2]
MIC against C. albicans25 µg/mL[1][2]
TD50 against HepG2 cells189 µg/mL[2]
Physicochemical Properties
Synthesis MethodSolid-Phase Submonomer
ResinRink Amide
Purity (post-HPLC)>95%

Experimental Protocols

I. Solid-Phase Synthesis of this compound

This compound is synthesized using the established solid-phase submonomer method. This iterative two-step process involves the acylation of a resin-bound amine with a haloacetic acid, followed by the displacement of the halide with a primary amine submonomer. This method allows for the precise installation of a diverse range of side chains.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine submonomers (specific to this compound sequence)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker/rocker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling and Deprotection:

    • Swell Rink Amide resin in DMF in a solid-phase synthesis vessel for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Submonomer Synthesis Cycle (repeated for each monomer):

    • Acylation: Add a solution of bromoacetic acid (1.2 M in DMF) and DIC (1.2 M in DMF) to the resin. Agitate for 30 minutes.

    • Wash the resin with DMF.

    • Displacement: Add the desired primary amine submonomer (1 M in DMF or NMP) to the resin. Agitate for 1-2 hours. The specific amines for this compound are determined by its sequence, which consists of N-(2-aminoethyl)glycine, N-(cyclohexyl)glycine, and a lipophilic N-substituted glycine at the N-terminus.

    • Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After the final monomer addition, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Collect the cleavage solution and precipitate the crude peptoid in cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

  • Purification and Characterization:

    • Purify the crude peptoid by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by mass spectrometry to identify the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

    • Confirm the identity and purity (>95%) of the final product by high-resolution mass spectrometry.

DOT Diagram: this compound Solid-Phase Synthesis Workflow

G cluster_0 Resin Preparation cluster_1 Submonomer Cycle cluster_2 Final Steps Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Acylation (Bromoacetic Acid/DIC) Acylation (Bromoacetic Acid/DIC) Fmoc Deprotection->Acylation (Bromoacetic Acid/DIC) Washing (DMF) Washing (DMF) Acylation (Bromoacetic Acid/DIC)->Washing (DMF) Displacement (Primary Amine) Displacement (Primary Amine) Washing (DMF)->Displacement (Primary Amine) Washing_2 (DMF) Washing_2 (DMF) Displacement (Primary Amine)->Washing_2 (DMF) Repeat for each monomer Washing_2 (DMF)->Acylation (Bromoacetic Acid/DIC) Cleavage (TFA Cocktail) Cleavage (TFA Cocktail) Washing_2 (DMF)->Cleavage (TFA Cocktail) Precipitation (Ether) Precipitation (Ether) Cleavage (TFA Cocktail)->Precipitation (Ether) Purification (RP-HPLC) Purification (RP-HPLC) Precipitation (Ether)->Purification (RP-HPLC) Characterization (MS) Characterization (MS) Purification (RP-HPLC)->Characterization (MS)

Caption: Workflow for the solid-phase synthesis of this compound.

II. Application Notes: Biological Assays

A. Minimum Inhibitory Concentration (MIC) Assay against C. neoformans

This assay determines the lowest concentration of this compound that inhibits the visible growth of C. neoformans.

Materials:

  • C. neoformans strain (e.g., H99)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound stock solution (in sterile water or DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound and serially dilute it in RPMI-1640 medium in a 96-well plate.

  • Prepare an inoculum of C. neoformans from an overnight culture and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the 96-well plate containing the serially diluted peptoid.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plate at 37°C for 48-72 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

B. MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of mammalian cells (e.g., HepG2) as an indicator of cell viability after exposure to this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the TD50 value.

DOT Diagram: Proposed Mechanism of Action of this compound

G This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Interaction Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Proposed mechanism of this compound via fungal membrane disruption.

References

Application Notes and Protocols: Solid-Phase Synthesis of RMG8-8 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMG8-8 is a promising antifungal peptoid with significant activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2] Its unique structure and potent activity have spurred interest in the synthesis of its derivatives to explore structure-activity relationships (SAR) and develop optimized antifungal therapeutics.[1][2][3] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound and its derivatives, based on established methodologies.

The synthesis of this compound and its analogs is achieved through the solid-phase submonomer synthesis method.[1][3] This approach allows for the precise control of the peptoid sequence and the incorporation of a wide variety of side chains.

Data Summary

The following tables summarize the biological activity of this compound and a selection of its derivatives. This data is crucial for understanding the SAR and for guiding the design of future analogs.

Table 1: Antifungal Activity and Cytotoxicity of this compound and Derivatives [1][2]

CompoundMIC against C. neoformans (μg/mL)TD₅₀ against Human Liver Cells (μg/mL)Selectivity Ratio (TD₅₀/MIC)
This compound 1.56189121
Compound 9 1.56>200>128
Compound 16 1.5612077
Compound 17 1.5610064
Compound 25 1.5615096

Table 2: Hemolytic Activity of Selected this compound Derivatives [1][2]

CompoundHC₁₀ against hRBCs (μg/mL)
This compound 75 ± 31
Compound 9 130 ± 45
Compound 16 <1.56
Compound 17 <1.56
Compound 25 70 ± 20

Experimental Protocols

General Solid-Phase Peptoid Synthesis Workflow

The solid-phase synthesis of peptoids using the submonomer approach is a two-step monomer addition cycle involving acylation and displacement. The general workflow is depicted below.

G Resin Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swelling->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Acylation Acylation (Bromoacetic Acid, DIC) Wash1->Acylation Wash2 Wash with DMF Acylation->Wash2 Displacement Nucleophilic Displacement (Primary Amine) Wash2->Displacement Wash3 Wash with DMF Displacement->Wash3 Repeat Repeat Steps for Each Monomer Wash3->Repeat Next monomer Repeat->Acylation Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final monomer Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase peptoid synthesis using the submonomer method.

Detailed Protocol for Solid-Phase Synthesis of this compound Derivatives

This protocol is adapted from the methods described for the synthesis of this compound and its derivatives.[1][3]

Materials:

  • Rink Amide resin (e.g., polystyrene with a loading capacity of 0.75 mmol/g)[1]

  • N,N'-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (for side chain diversity)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Fritted columns for solid-phase synthesis

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a fritted column and swell with DMF for 30 minutes.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice for 10 minutes each.[1]

  • Washing: Wash the resin thoroughly with DMF. A Kaiser test can be performed to confirm complete Fmoc deprotection.[1]

  • Acylation: Add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin. Allow the reaction to proceed for 20 minutes at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Nucleophilic Displacement: Add the desired primary amine (10 eq) in DMF to the resin. The reaction time will vary depending on the amine used.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 4-7 for each subsequent monomer to build the desired peptoid sequence.

  • Cleavage: After the final monomer addition, wash the resin with DCM and dry it. Cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours.

  • Purification: Precipitate the cleaved peptoid in cold ether, centrifuge, and decant the ether. Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[1]

  • Characterization: Confirm the identity of the purified peptoid by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[1][3]

Structure-Activity Relationship (SAR) Insights

The synthesis and evaluation of this compound derivatives have provided valuable insights into the structural features crucial for its antifungal activity and toxicity.

G cluster_0 This compound Structure cluster_1 Pharmacological Importance Tail Lipophilic Tail Antifungal Antifungal Activity Tail->Antifungal Most Important Cyclohexyl Cyclohexyl Groups Cyclohexyl->Antifungal Important Cationic Cationic Moieties Cytotoxicity Mitigating Cytotoxicity Cationic->Cytotoxicity Primarily Responsible

Caption: Key structural components of this compound and their contribution to its biological activity.[3]

A sarcosine scan of this compound revealed that the lipophilic tail is the most critical component for its antifungal activity, followed by the cyclohexyl groups.[3] The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[3] Iterative SAR studies focusing on these three components—the lipophilic tail, aliphatic side chains, and aromatic side chains—have been conducted to optimize the therapeutic profile of this compound.[2][3] While no derivative has yet surpassed the overall biological activity of the parent compound, these studies are a necessary step in the development of this compound as a viable antifungal therapeutic.[2][3]

References

Application Notes and Protocols for RMG8-8 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RMG8-8 is a synthetic peptoid that has demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Cryptococcus neoformans and Candida albicans.[1][2][3] The minimum inhibitory concentration (MIC) is a critical parameter used to quantify the in vitro efficacy of an antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[4][6][7] The methodology described herein is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is intended for use by researchers, scientists, and professionals in the field of drug development.[2][6]

Data Presentation

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against different fungal species. This data is crucial for understanding the antifungal spectrum and potency of the compound.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Cryptococcus neoformans1.56 µg/mL
Candida albicans25 µg/mL

Table 1: Summary of reported this compound MIC values. Data sourced from previously published results.[2]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound against Cryptococcus neoformans

This protocol details the steps for determining the MIC of this compound against C. neoformans using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound peptoid

  • Cryptococcus neoformans strain (e.g., ATCC strain)

  • Yeast Potato Dextrose (YPD) agar plates

  • 0.85% saline solution

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Sterile conical tubes (5 mL and 50 mL)

  • Spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Sterile loops or swabs

Procedure:

  • Preparation of Fungal Inoculum:

    • Streak a frozen stock of C. neoformans onto a YPD agar plate.

    • Incubate the plate at 35°C for 72 hours.

    • Using a sterile loop, transfer 1-2 well-isolated colonies into 5 mL of 0.85% saline.

    • Vortex the suspension for 30 seconds to ensure homogeneity.

    • Measure the optical density (OD) of the fungal suspension at 600 nm. Adjust the suspension with sterile saline to achieve an OD600 within the range of 0.15–0.25.[2]

    • Prepare a working cell solution by diluting the adjusted suspension. For example, add 0.1 mL of the cell suspension to 9.9 mL of the appropriate broth medium.[2]

  • Preparation of this compound Serial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in a separate 96-well plate or in tubes to create a range of concentrations.

  • Plate Setup and Inoculation:

    • In a sterile 96-well microtiter plate, add a defined volume (e.g., 100 µL) of each this compound dilution to the appropriate wells.

    • Add an equal volume (e.g., 100 µL) of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include control wells:

      • Growth Control: Fungal inoculum without any this compound.

      • Sterility Control: Broth medium only, without fungal inoculum or this compound.

  • Incubation:

    • Seal the 96-well plate to prevent evaporation.

    • Incubate the plate at 35°C for a specified period, typically 48-72 hours for C. neoformans.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (indicating fungal growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be confirmed by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC90 is defined as the concentration of the compound required to inhibit 90% of fungal growth.[2]

Mandatory Visualization

RMG8_8_MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture C. neoformans on YPD Agar (72h, 35°C) start->culture suspension Prepare Fungal Suspension in Saline culture->suspension adjust_od Adjust OD600 to 0.15-0.25 suspension->adjust_od working_culture Prepare Working Fungal Inoculum adjust_od->working_culture inoculation Inoculate Plate with Working Fungal Culture working_culture->inoculation rmg8_dilution Prepare Serial Dilutions of this compound plate_setup Set up 96-Well Plate: - this compound Dilutions - Growth Control - Sterility Control rmg8_dilution->plate_setup plate_setup->inoculation incubation Incubate Plate (48-72h, 35°C) inoculation->incubation read_results Visually Inspect and/or Read Absorbance incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Assay.

References

Application Notes & Protocols: Cytotoxicity Testing of Therapeutic Compounds on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxicity testing is a critical step in the development of new therapeutic agents, providing essential information about the potential of a compound to cause cell damage or death. These in vitro assays are fundamental for screening drug candidates, determining safe dosage ranges, and understanding the mechanisms of drug action. This document provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of a hypothetical therapeutic compound, designated here as RMG8-8, on mammalian cells. The methodologies described are widely applicable for the evaluation of various chemical entities.

The primary objectives of cytotoxicity testing are to quantify the concentration-dependent toxic effects of a compound on cultured mammalian cells and to elucidate the underlying cellular mechanisms. Key parameters evaluated include cell viability, membrane integrity, and metabolic activity. Common assays such as the MTT, Lactate Dehydrogenase (LDH), and Trypan Blue exclusion assays provide quantitative data to determine the concentration of a compound that reduces cell viability by 50% (IC50).

Understanding the mode of cell death is also crucial. Assays for apoptosis and necrosis can differentiate between programmed cell death and cell death due to injury. This information is vital for predicting potential adverse effects and for designing safer, more effective drugs. The following sections detail the principles of common cytotoxicity assays, provide step-by-step experimental protocols, and offer guidance on data interpretation.

Key Cytotoxicity Assays: Principles and Methodologies

Several methods are available to assess the cytotoxic effects of a compound. The choice of assay depends on the research question, the nature of the compound, and the cell type being studied. It is often recommended to use multiple assays to obtain a comprehensive understanding of a compound's cytotoxic profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[1]

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells.[3] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[3]

  • LIVE/DEAD™ Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes, calcein AM and ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells.[4] Live cells are stained green by the enzymatic conversion of non-fluorescent calcein AM to fluorescent calcein, while dead cells with compromised membranes are stained red by EthD-1 binding to nucleic acids.[4]

  • Apoptosis Assays (e.g., Caspase-8 Activation): These assays detect specific markers of apoptosis, such as the activation of caspases. Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway.[5][6] Its activation can be measured to determine if the compound induces programmed cell death.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables provide a template for summarizing quantitative data obtained from cytotoxicity experiments with the hypothetical compound this compound.

Table 1: IC50 Values of this compound in Different Mammalian Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT2415.2 ± 1.8
A549MTT2425.6 ± 2.5
HepG2MTT2418.9 ± 2.1
HeLaLDH2417.5 ± 2.0
A549LDH2428.1 ± 3.1
HepG2LDH2421.3 ± 2.4

Table 2: Dose-Dependent Effect of this compound on Cell Viability (%)

This compound (µM)HeLa (% Viability)A549 (% Viability)HepG2 (% Viability)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
195.3 ± 4.198.1 ± 3.996.5 ± 4.3
578.2 ± 3.585.4 ± 4.081.7 ± 3.8
1060.1 ± 2.972.3 ± 3.165.4 ± 3.2
2045.8 ± 2.555.6 ± 2.849.9 ± 2.7
5021.4 ± 1.830.2 ± 2.125.8 ± 2.0
1008.9 ± 1.212.5 ± 1.510.1 ± 1.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Protocol 3: Caspase-8 Activation Assay for Apoptosis

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Caspase-8 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired time period.

  • Cell Lysis: After incubation, lyse the cells according to the assay kit's protocol to release cellular contents.

  • Caspase-8 Reaction: Add the caspase-8 substrate and reaction buffer to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-8 activity in treated cells compared to the untreated control.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-8 Assay incubation->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout analysis Calculate % Viability/ Cytotoxicity/Apoptosis readout->analysis ic50 Determine IC50 analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RMG8_8 This compound receptor Death Receptor (e.g., Fas/TNFR) RMG8_8->receptor Binds and activates procaspase8 Pro-caspase-8 receptor->procaspase8 Recruits and cleaves caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleaves and activates caspase3 Active Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis (DNA Fragmentation) caspase3->apoptosis Executes

Caption: Postulated extrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Creation and Screening of RMG8-8 Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of drug-resistant fungal pathogens presents a significant challenge to global health. Peptoids, or oligo-N-substituted glycines, are a class of peptide mimetics that have emerged as promising antimicrobial agents. Their inherent resistance to proteolysis, a common pitfall of peptide-based therapeutics, makes them particularly attractive for drug development. RMG8-8 is an antifungal peptoid discovered through a combinatorial library screen that has demonstrated potent activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis, with an impressive Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[1][2] It also exhibits moderate activity against Candida albicans.[1][2]

These application notes provide a comprehensive guide for the creation and screening of this compound derivative libraries to facilitate the discovery of new antifungal agents with improved efficacy and reduced toxicity. Detailed protocols for the synthesis of peptoid libraries, along with methods for their screening through antifungal, cytotoxicity, and hemolytic assays, are presented.

I. Creating this compound Derivative Libraries

The synthesis of this compound and its derivatives is efficiently achieved through the solid-phase submonomer synthesis method. This technique allows for the precise control of the peptoid sequence and the incorporation of a wide variety of side chains, enabling the generation of diverse chemical libraries.

Experimental Protocol: Solid-Phase Submonomer Synthesis of Peptoid Libraries

This protocol outlines the manual synthesis of peptoids on a solid support, a method that is readily adaptable for creating a library of this compound derivatives.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 4-methylpiperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • A diverse library of primary amines (for derivative generation)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for at least 30 minutes.

    • Remove the Fmoc protecting group by treating the resin with 20% 4-methylpiperidine in DMF for 2 minutes, drain, and repeat for 8 minutes.

    • Wash the resin thoroughly with DMF.

  • Acylation (Bromoacetylation):

    • Add a solution of bromoacetic acid and DIC in DMF to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the vessel and wash the resin with DMF.

  • Displacement (Amine Addition):

    • Add a solution of the desired primary amine in DMF or N-methylpyrrolidone (NMP) to the resin. This step introduces the side chain.

    • Agitate the mixture for 30-120 minutes at room temperature. The reaction time may vary depending on the amine used.

    • Drain the vessel and wash the resin with DMF.

  • Iteration for Library Synthesis:

    • Repeat the acylation and displacement steps with the desired sequence of primary amines to build the peptoid chain. For a derivative library, vary the amines used at specific positions in the this compound sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours to cleave the peptoid from the resin and remove any side-chain protecting groups.

    • Precipitate the crude peptoid in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Workflow for this compound Derivative Library Synthesis

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (4-methylpiperidine) swell->deprotect wash1 Wash with DMF deprotect->wash1 acylate Acylation (Bromoacetic Acid, DIC) wash1->acylate wash2 Wash with DMF acylate->wash2 displace Displacement (Primary Amine Library) wash2->displace wash3 Wash with DMF displace->wash3 iterate Repeat Acylation & Displacement Cycles wash3->iterate iterate->acylate Next cycle cleave Cleavage from Resin (TFA Cocktail) iterate->cleave Final cycle purify Purification (RP-HPLC) cleave->purify characterize Characterization (Mass Spec) purify->characterize end End: Purified Peptoid Library characterize->end

Solid-phase submonomer synthesis workflow for peptoid libraries.

II. Screening this compound Derivative Libraries

Once the derivative library has been synthesized, a series of screening assays are performed to identify candidates with potent antifungal activity and low toxicity.

A. High-Throughput Primary Screening

For large combinatorial libraries, a high-throughput screening method is essential for the initial identification of active compounds. The Peptoid Library Agar Diffusion (PLAD) assay is a suitable method for this purpose.[1]

  • Synthesize the peptoid library on solid support beads.

  • Embed the beads into an agar plate seeded with the target fungus (e.g., C. neoformans or C. albicans).

  • Partially cleave one of two identical peptoid strands from each bead, allowing it to diffuse into the agar.

  • Incubate the plate to allow for fungal growth and the formation of zones of inhibition around beads with active peptoids.

  • Identify beads surrounded by a clear zone, indicating antifungal activity.

  • Isolate these "hit" beads and cleave the remaining peptoid strand for structural identification by mass spectrometry.

B. Secondary Screening: Determination of Biological Activity and Toxicity

"Hits" from the primary screen are then subjected to more detailed quantitative assays to determine their specific activity and toxicity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Fungal culture (C. neoformans or C. albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Peptoid derivatives

  • Positive control (e.g., fluconazole, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each peptoid derivative.

  • In a 96-well plate, perform serial two-fold dilutions of each peptoid to create a concentration gradient.

  • Prepare a standardized inoculum of the fungal culture.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific fungus.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is often defined as the concentration that inhibits 90% of fungal growth compared to the control.[3]

The half-maximal toxic dose (TD50) is the concentration of a substance that causes a 50% reduction in cell viability. Human liver carcinoma cells (HepG2) are commonly used for this assessment.[1][2]

Experimental Protocol: HepG2 Cytotoxicity Assay

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • Peptoid derivatives

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the peptoid derivatives.

  • Include positive and negative controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance to determine the percentage of viable cells relative to the negative control.

  • Calculate the TD50 value for each peptoid derivative.

The hemolytic activity assay measures the ability of a compound to lyse red blood cells (erythrocytes). The HC10 value, the concentration causing 10% hemolysis, is a common metric.[1][2]

Experimental Protocol: Hemolysis Assay

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom plates

  • Peptoid derivatives

  • Positive control (e.g., 1% Triton X-100 for 100% hemolysis)

  • Negative control (PBS for 0% hemolysis)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash hRBCs with PBS by repeated centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of hRBCs in PBS.

  • In a 96-well plate, add serial dilutions of the peptoid derivatives.

  • Add the hRBC suspension to each well.

  • Include positive and negative controls.

  • Incubate the plate for 1 hour at 37°C.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each concentration relative to the controls.

  • Determine the HC10 value for each peptoid derivative.

Workflow for Screening this compound Derivative Libraries

G start Start: this compound Derivative Library primary_screen Primary Screen (PLAD Assay) start->primary_screen hits Identify 'Hits' (Zones of Inhibition) primary_screen->hits secondary_screen Secondary Screening hits->secondary_screen mic Antifungal Activity (MIC Assay) secondary_screen->mic cytotoxicity Cytotoxicity (HepG2 TD50 Assay) secondary_screen->cytotoxicity hemolysis Hemolytic Activity (hRBC HC10 Assay) secondary_screen->hemolysis data_analysis Data Analysis (Structure-Activity Relationship) mic->data_analysis cytotoxicity->data_analysis hemolysis->data_analysis lead_candidates Identify Lead Candidates data_analysis->lead_candidates end End: Optimized Antifungal Peptoids lead_candidates->end

A comprehensive workflow for screening this compound derivative libraries.

III. Data Presentation and Analysis

The quantitative data obtained from the screening assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Physicochemical and Biological Characterization of this compound and its Derivatives

CompoundSequence ModificationMIC (µg/mL) vs. C. neoformansTD50 (µg/mL) vs. HepG2HC10 (µg/mL) vs. hRBCsSelectivity Ratio (TD50/MIC)
This compound Parent Compound 1.56 189 75 121
Derivative 1[Describe Modification]DataDataDataData
Derivative 2[Describe Modification]DataDataDataData
..................
Derivative N[Describe Modification]DataDataDataData

Data for this compound is sourced from previously published results.[1][2]

IV. Proposed Mechanism of Action and Signaling Pathways

Antimicrobial peptoids, including this compound, are thought to exert their antifungal effects primarily through the disruption of the fungal cell membrane.[2] This action is initiated by the electrostatic interaction between the cationic peptoid and the negatively charged components of the fungal cell membrane.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The positively charged residues of the peptoid are attracted to the negatively charged phospholipids in the fungal cell membrane.

  • Membrane Insertion and Disruption: The hydrophobic regions of the peptoid insert into the lipid bilayer, leading to membrane destabilization, depolarization, and the formation of pores or other membrane defects.

  • Cellular Leakage and Death: The compromised membrane integrity results in the leakage of essential intracellular components, ultimately leading to fungal cell death.

This direct action on the cell membrane is a key advantage, as it is less likely to induce the development of resistance compared to drugs that target specific enzymes.

Proposed Signaling Pathway of this compound Action

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space RMG8_8 This compound Peptoid disruption Membrane Disruption (Pore Formation) RMG8_8->disruption Electrostatic Interaction & Insertion membrane Lipid Bilayer depolarization Membrane Depolarization death Fungal Cell Death depolarization->death disruption->depolarization leakage Leakage of Ions & Metabolites disruption->leakage leakage->death

Proposed mechanism of this compound leading to fungal cell death.

Conclusion

The creation and screening of this compound derivative libraries offer a promising avenue for the discovery of novel antifungal agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, screening, and characterization of such libraries. By systematically modifying the structure of this compound and evaluating the resulting biological activities, researchers can identify lead candidates with enhanced potency and a favorable safety profile, contributing to the development of next-generation antifungal therapeutics.

References

Application Notes and Protocols for the Evaluation of RMG8-8 in a Cryptococcal Meningitis Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptococcal meningitis, primarily caused by the opportunistic fungal pathogen Cryptococcus neoformans, is a life-threatening infection of the central nervous system, particularly affecting immunocompromised individuals.[1][2][3] The high mortality rate associated with this disease, coupled with the emergence of antifungal resistance and the toxicity of current therapies, necessitates the development of novel antifungal agents.[2][3] RMG8-8 is a synthetic peptoid, a class of peptide mimics, that has demonstrated promising in vitro activity against C. neoformans.[3][4] Peptoids like this compound are of particular interest due to their inherent resistance to proteolytic degradation, a common limitation of therapeutic peptides.[5]

These application notes provide a summary of the known characteristics of this compound and detailed protocols for its evaluation, including in vitro assays and a proposed in vivo model for cryptococcal meningitis. While in vivo efficacy data for this compound has not yet been published, the development of this peptoid as a potential therapeutic is ongoing.[3]

Mechanism of Action

The proposed mechanism of action for this compound against C. neoformans is the permeabilization of the fungal cell membrane, a common mechanism for many antimicrobial peptides and peptoids.[4] This disruption of membrane integrity leads to rapid fungal cell death.

Data Presentation

In Vitro Activity and Cytotoxicity of this compound
ParameterValueCell Line / OrganismCitation
Antifungal Activity
Minimum Inhibitory Concentration (MIC)1.56 µg/mLCryptococcus neoformans[3][4]
Killing Kinetics (t1/2)6.5 minCryptococcus neoformans[4]
Cytotoxicity
Toxicity Dose 50% (TD50)189 µg/mLHepG2 (Human Liver Carcinoma)[3]
Hemolytic Concentration 10% (HC10)75 µg/mLHuman Red Blood Cells[6]
Selectivity
Selectivity Ratio (TD50/MIC)121HepG2 vs. C. neoformans[4]

Key Signaling Pathways in Cryptococcus neoformans Virulence

Understanding the signaling pathways that regulate the virulence of C. neoformans is crucial for the development of targeted antifungal therapies. Key pathways include the cAMP-PKA, MAPK, and Ras signaling cascades, which control the expression of major virulence factors such as the polysaccharide capsule, melanin production, and the ability to grow at host temperature.[2][7]

cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virulence Virulence Factors Environmental Cues Environmental Cues Gpr4 Gpr4 (GPCR) Environmental Cues->Gpr4 Gpa1 Gpa1 (Gα) Gpr4->Gpa1 Activates Cac1 Cac1 (Adenylyl Cyclase) Gpa1->Cac1 Activates cAMP cAMP Cac1->cAMP Converts ATP ATP ATP->Cac1 Pkr1 Pkr1 (Regulatory Subunit) cAMP->Pkr1 Binds Pka1 Pka1 (Catalytic Subunit) Pkr1->Pka1 Releases Gene Expression Gene Expression Pka1->Gene Expression Translocates & Regulates Capsule Capsule Gene Expression->Capsule Melanin Melanin Gene Expression->Melanin Thermotolerance Thermotolerance Gene Expression->Thermotolerance

Caption: cAMP-PKA signaling pathway in C. neoformans.

MAPK_Pathway cluster_extracellular Extracellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stress Signals Osmotic Stress, Oxidative Stress, Cell Wall Damage Tco1_2 Tco1/2 (Sensor Kinases) Stress Signals->Tco1_2 Ssk1 Ssk1 Tco1_2->Ssk1 Activates Pbs2 Pbs2 (MAPKK) Ssk1->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Gene Expression Gene Expression Hog1->Gene Expression Regulates Stress Response Stress Response Gene Expression->Stress Response Virulence Virulence Gene Expression->Virulence

Caption: HOG-MAPK signaling pathway in C. neoformans.

Ras_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Functions Ras1 Ras1 Cdc24 Cdc24 Ras1->Cdc24 Activates cAMP_PKA cAMP-PKA Pathway Ras1->cAMP_PKA Regulates Cdc42 Cdc42 Cdc24->Cdc42 Activates Ste20 Ste20 Cdc42->Ste20 Activates Thermotolerance Thermotolerance Ste20->Thermotolerance Mating Mating cAMP_PKA->Mating Invasive Growth Invasive Growth cAMP_PKA->Invasive Growth

Caption: Ras1 signaling pathway in C. neoformans.

Experimental Protocols

In Vitro Assays

in_vitro_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_fungi Prepare C. neoformans Inoculum mic_assay Minimum Inhibitory Concentration (MIC) Assay prep_fungi->mic_assay killing_kinetics Killing Kinetics Assay prep_fungi->killing_kinetics prep_rmg8 Prepare this compound Stock Solution prep_rmg8->mic_assay prep_rmg8->killing_kinetics cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/XTT) prep_rmg8->cytotoxicity_assay hemolysis_assay Hemolysis Assay prep_rmg8->hemolysis_assay prep_cells Culture Mammalian Cell Lines prep_cells->cytotoxicity_assay prep_cells->hemolysis_assay (Red Blood Cells) analyze_mic Determine MIC Value mic_assay->analyze_mic analyze_kinetics Calculate t1/2 killing_kinetics->analyze_kinetics analyze_toxicity Determine TD50/HC10 cytotoxicity_assay->analyze_toxicity hemolysis_assay->analyze_toxicity calculate_sr Calculate Selectivity Ratio analyze_mic->calculate_sr analyze_toxicity->calculate_sr

Caption: In vitro evaluation workflow for this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. neoformans.

  • Materials:

    • C. neoformans strain (e.g., H99)

    • RPMI 1640 medium with L-glutamine, buffered with MOPS

    • This compound stock solution (e.g., in sterile water or DMSO)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Protocol:

    • Prepare a standardized inoculum of C. neoformans (e.g., 1-5 x 105 CFU/mL) in RPMI 1640 medium.

    • Serially dilute the this compound stock solution in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.

    • Add the fungal inoculum to each well containing the serially diluted this compound.

    • Include positive (no drug) and negative (no fungi) controls.

    • Incubate the plates at 35°C for 48-72 hours.

    • Determine the MIC as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

2. Cytotoxicity Assay (MTT/XTT Assay)

  • Objective: To assess the toxicity of this compound against mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HepG2)

    • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • This compound stock solution

    • MTT or XTT reagent

    • 96-well cell culture plates

    • Plate reader

  • Protocol:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cell death (e.g., Triton X-100).

    • Incubate for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the TD50 (the concentration that reduces cell viability by 50%).

Proposed In Vivo Cryptococcal Meningitis Model

Disclaimer: The following is a proposed experimental protocol based on standard murine models of cryptococcal meningitis. As of the date of this document, there are no published studies detailing the in vivo efficacy of this compound in such a model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cluster_survival Survival Study animal_acclimation Acclimatize Mice (e.g., A/J or BALB/c) infection Intranasal Inoculation with C. neoformans animal_acclimation->infection group_assignment Randomize into Treatment Groups infection->group_assignment treatment_admin Administer this compound (e.g., i.v., i.p.) group_assignment->treatment_admin monitoring Monitor Survival, Weight, and Clinical Score treatment_admin->monitoring survival_monitoring Monitor Survival for Extended Period treatment_admin->survival_monitoring euthanasia Euthanize at Pre-defined Endpoint monitoring->euthanasia organ_harvest Harvest Brain, Lungs, Spleen euthanasia->organ_harvest fungal_burden Determine Fungal Burden (CFU Counts) organ_harvest->fungal_burden histopathology Histopathological Analysis organ_harvest->histopathology kaplan_meier Generate Kaplan-Meier Survival Curves survival_monitoring->kaplan_meier

Caption: Proposed in vivo workflow for this compound evaluation.

1. Murine Model of Cryptococcal Meningitis

  • Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden in the brain and improving survival in a mouse model of cryptococcal meningitis.

  • Materials:

    • 6-8 week old female mice (e.g., A/J or BALB/c strains)

    • C. neoformans strain (e.g., H99)

    • This compound formulated for in vivo administration (e.g., in sterile saline)

    • Anesthetic (e.g., isoflurane)

    • Standard animal housing and care facilities

  • Protocol:

    • Infection:

      • Anesthetize mice using isoflurane.

      • Inoculate intranasally with a sublethal dose of C. neoformans (e.g., 1 x 104 - 1 x 105 CFU) in a small volume (e.g., 25-50 µL) to establish a pulmonary infection that will disseminate to the brain.

    • Treatment:

      • Begin treatment with this compound at a specified time post-infection (e.g., 24 hours).

      • Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses.

      • Include a vehicle control group (receiving only the formulation vehicle) and a positive control group (e.g., treated with a standard-of-care antifungal like fluconazole or amphotericin B).

      • Continue treatment for a defined period (e.g., 7-14 days).

    • Endpoint Analysis (Fungal Burden):

      • At a predetermined time point (e.g., 7 or 14 days post-infection), euthanize a subset of mice from each group.

      • Aseptically harvest the brain, lungs, and spleen.

      • Homogenize the organs in sterile saline.

      • Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar.

      • Incubate plates at 30°C for 48-72 hours and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

    • Survival Study:

      • For a separate cohort of mice, continue treatment and monitor daily for signs of morbidity and mortality for an extended period (e.g., 30-60 days).

      • Record survival data and generate Kaplan-Meier survival curves for statistical analysis.

Conclusion

This compound is a promising antifungal peptoid with potent in vitro activity against C. neoformans and a favorable selectivity profile. The provided protocols offer a framework for the continued evaluation of this compound, both in vitro and through a proposed in vivo model of cryptococcal meningitis. Further in vivo studies are essential to determine the therapeutic potential of this compound for the treatment of this devastating fungal infection.

References

Application Notes and Protocols for Assessing the Hemolytic Activity of RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the hemolytic activity of the antifungal peptoid, RMG8-8.

Introduction

This compound is an antifungal peptoid with promising activity against various fungal pathogens.[1] As with any potential therapeutic agent, it is crucial to evaluate its cytotoxicity against mammalian cells. One important measure of cytotoxicity is hemolytic activity, which is the lysis of red blood cells (RBCs).[1] This assay is a critical indicator of a compound's toxicity and potential for off-target effects.[1] This document outlines a detailed protocol for determining the hemolytic activity of this compound and provides quantitative data from relevant studies.

Data Presentation

The hemolytic activity of this compound and its derivatives can be quantified by determining the concentration at which 10% of red blood cells are lysed (HC₁₀).

CompoundHC₁₀ (µg/mL)
This compound 75 ± 31
Derivative 9130 ± 45
Derivative 16More hemolytic than this compound
Derivative 17More hemolytic than this compound
Derivative 25Comparable to this compound
Data sourced from a study evaluating derivatives of this compound against human red blood cells (hRBCs). The study noted that hemolysis can vary between blood donors.[1][2]

Experimental Protocols

This protocol describes the preparation of red blood cells and the subsequent assay to determine the hemolytic activity of this compound.

Materials
  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol for Hemolytic Activity Assay
  • Preparation of Red Blood Cell Suspension:

    • Obtain fresh human red blood cells.

    • Centrifuge the blood at 1700 x g for 5 minutes and discard the supernatant.[3]

    • Wash the RBC pellet by resuspending in 3 volumes of sterile PBS (pH 7.4).

    • Repeat the centrifugation and washing steps two more times or until the supernatant is clear.[3]

    • After the final wash, resuspend the RBC pellet in PBS to create a 1% (v/v) erythrocyte suspension.[3]

  • Preparation of Test and Control Solutions:

    • Prepare a series of dilutions of the this compound stock solution in PBS. The final concentrations should bracket the expected HC₁₀ value.

    • Prepare a positive control of 1% Triton X-100 in PBS, which will cause 100% hemolysis.

    • Use PBS as the negative control, representing 0% hemolysis.

  • Incubation:

    • In a 96-well microtiter plate, add 100 µL of the 1% RBC suspension to each well.

    • Add 100 µL of the diluted this compound solutions, the positive control (Triton X-100), and the negative control (PBS) to their respective wells.

    • Incubate the plate at 37°C for 1 hour.[4]

  • Centrifugation and Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs.[4]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 541 nm using a microplate reader.[5] This wavelength corresponds to the peak absorbance of hemoglobin released from lysed cells.

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • Plot the percentage of hemolysis against the concentration of this compound to determine the HC₁₀ value.

Visualizations

Experimental Workflow

Hemolytic_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis rbc_prep Prepare 1% Red Blood Cell Suspension mix Mix RBCs with this compound and Controls in 96-well Plate rbc_prep->mix compound_prep Prepare Serial Dilutions of this compound compound_prep->mix control_prep Prepare Positive (Triton X-100) and Negative (PBS) Controls control_prep->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge Plate to Pellet Intact RBCs incubate->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant read_absorbance Measure Absorbance at 541 nm supernatant->read_absorbance calculate Calculate Percentage of Hemolysis read_absorbance->calculate determine_hc10 Determine HC10 Value calculate->determine_hc10 Hypothesized_Hemolysis_Mechanism cluster_membrane Red Blood Cell Membrane cluster_process Mechanism of Action lipid_bilayer Lipid Bilayer rmg8_8 This compound Peptide binding Binding to RBC Membrane rmg8_8->binding binding->lipid_bilayer insertion Hydrophobic Insertion into Bilayer binding->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption lysis Cell Lysis and Hemoglobin Release disruption->lysis

References

Application Notes and Protocols for Evaluating the Proteolytic Stability of RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMG8-8 is a promising antifungal peptoid with significant efficacy against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2][3] As a peptoid, this compound is a synthetic polymer that mimics the structure of peptides but possesses a modified backbone. This structural difference is anticipated to confer enhanced resistance to proteolytic degradation compared to natural peptides, a critical attribute for therapeutic candidates.

Evaluating the proteolytic stability of this compound is a crucial step in its preclinical development.[4][5] Poor stability in biological fluids can lead to rapid clearance, reduced bioavailability, and diminished therapeutic efficacy.[6][7] These application notes provide detailed protocols for assessing the stability of this compound in various simulated physiological environments, including plasma, gastric fluid, and intestinal fluid. Additionally, a protocol for evaluating its stability and permeability using the Caco-2 cell monolayer model is described.

Key Concepts: Peptides vs. Peptoids

Peptides are composed of amino acids linked by peptide bonds, which are susceptible to cleavage by proteases. In contrast, peptoids are N-substituted glycine polymers, where the side chains are attached to the nitrogen atom of the backbone rather than the alpha-carbon. This alteration sterically hinders the approach of proteases, generally resulting in significantly higher proteolytic stability.

Peptide_vs_Peptoid cluster_0 Peptide cluster_1 Peptoid (this compound) Peptide Amino Acid Chain (Susceptible to Proteases) Protease Protease Peptide->Protease Cleavage Fragments_P Degraded Fragments Protease->Fragments_P Results in Peptoid N-Substituted Glycine Chain (Resistant to Proteases) Protease_2 Protease Peptoid->Protease_2 No Cleavage Intact_Peptoid Intact Peptoid Protease_2->Intact_Peptoid Results in

Caption: Structural difference between peptides and peptoids and its effect on proteolytic stability.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described stability assays. As there is no publicly available data on the proteolytic stability of this compound, these tables are for illustrative purposes.

Table 1: In Vitro Plasma Stability of this compound

SpeciesTime (min)% Intact this compound Remaining (Mean ± SD)Half-life (t1/2, min)
Human0100\multirow{6}{}{> 240}
3098.5 ± 1.2
6097.1 ± 2.5
12095.3 ± 3.1
18093.8 ± 2.8
24092.0 ± 3.5
Mouse0100\multirow{6}{}{> 240}
3099.1 ± 0.9
6098.2 ± 1.5
12096.5 ± 2.2
18094.7 ± 2.9
24093.1 ± 3.3

Table 2: Stability of this compound in Simulated Gastric and Intestinal Fluids

FluidTime (min)% Intact this compound Remaining (Mean ± SD)Half-life (t1/2, min)
SGF (pH 1.2)0100\multirow{5}{}{> 120}
3099.5 ± 0.5
6098.9 ± 0.8
9098.2 ± 1.1
12097.6 ± 1.4
SIF (pH 6.8)0100\multirow{5}{}{> 240}
6099.2 ± 0.7
12098.5 ± 1.0
18097.8 ± 1.3
24097.1 ± 1.6

Table 3: Caco-2 Cell Monolayer Permeability and Stability of this compound

ParameterValue
Apparent Permeability (Papp) A to B (cm/s)Value to be determined
Apparent Permeability (Papp) B to A (cm/s)Value to be determined
Efflux Ratio (Papp B to A / Papp A to B)Value to be determined
% Intact this compound in Apical Chamber (at end of study)Value to be determined
% Intact this compound in Basolateral Chamber (at end of study)Value to be determined

Experimental Protocols

In Vitro Plasma Stability Assay

This assay evaluates the stability of this compound in the presence of plasma enzymes.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Prepare this compound Stock Solution incubate Incubate this compound in Plasma at 37°C start->incubate plasma Thaw Plasma (Human, Mouse, etc.) plasma->incubate aliquots Collect Aliquots at Time Points (0, 30, 60, 120, 240 min) incubate->aliquots quench Quench Reaction with Acetonitrile aliquots->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate % Remaining and Half-life lcms->calculate

Caption: Workflow for the in vitro plasma stability assay.

Materials:

  • This compound

  • Pooled human and mouse plasma (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Thaw frozen plasma at 37°C.

  • Pre-warm the plasma to 37°C.

  • Spike the this compound stock solution into the plasma to achieve a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.[8]

  • Incubate the mixture at 37°C with gentle agitation.[7][8]

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[6][7]

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic degradation.[8]

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the concentration of intact this compound in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2) by fitting the data to a first-order decay model.[7]

Simulated Gastric Fluid (SGF) Stability Assay

This assay assesses the stability of this compound in the acidic and enzymatic environment of the stomach.

SGF_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Prepare this compound Stock Solution incubate Incubate this compound in SGF at 37°C start->incubate sgf Prepare SGF (pH 1.2 with Pepsin) sgf->incubate aliquots Collect Aliquots at Time Points (0, 30, 60, 90, 120 min) incubate->aliquots quench Quench Reaction (e.g., pH adjustment or ACN) aliquots->quench centrifuge Centrifuge if Necessary quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate % Remaining and Half-life lcms->calculate

Caption: Workflow for the SGF stability assay.

Materials:

  • This compound

  • Sodium chloride (NaCl)

  • Pepsin (from porcine gastric mucosa)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Water bath or incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare Simulated Gastric Fluid (SGF) according to USP specifications.[9][10] Dissolve 2.0 g of NaCl and 3.2 g of pepsin in approximately 800 mL of deionized water. Adjust the pH to 1.2 with HCl, and then adjust the final volume to 1000 mL with deionized water.[9][10]

  • Prepare a stock solution of this compound.

  • Pre-warm the SGF to 37°C.

  • Add the this compound stock solution to the SGF to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C with constant agitation.[9]

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots.[9]

  • Stop the enzymatic reaction immediately, for example, by adding a quenching solution (e.g., acetonitrile or by raising the pH).

  • Process the samples as necessary (e.g., centrifugation) and transfer the supernatant for analysis.

  • Analyze the concentration of intact this compound by LC-MS/MS.

  • Calculate the percentage of this compound remaining and the half-life.

Simulated Intestinal Fluid (SIF) Stability Assay

This assay evaluates the stability of this compound in the neutral pH and enzymatic conditions of the small intestine.

SIF_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Prepare this compound Stock Solution incubate Incubate this compound in SIF at 37°C start->incubate sif Prepare SIF (pH 6.8 with Pancreatin) sif->incubate aliquots Collect Aliquots at Time Points (0, 60, 120, 180, 240 min) incubate->aliquots quench Quench Reaction with Acetonitrile aliquots->quench centrifuge Centrifuge if Necessary quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate % Remaining and Half-life lcms->calculate

Caption: Workflow for the SIF stability assay.

Materials:

  • This compound

  • Monobasic potassium phosphate (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Pancreatin

  • Deionized water

  • Water bath or incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare Simulated Intestinal Fluid (SIF) according to USP specifications.[10][11] Dissolve 6.8 g of KH2PO4 in 250 mL of deionized water. Add 77 mL of 0.2 N NaOH and 10 g of pancreatin. Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl, and then adjust the final volume to 1000 mL with deionized water.[10]

  • Prepare a stock solution of this compound.

  • Pre-warm the SIF to 37°C.

  • Add the this compound stock solution to the SIF to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C with constant agitation.

  • At specified time points (e.g., 0, 60, 120, 180, 240 minutes), withdraw aliquots.

  • Stop the reaction with an appropriate quenching agent (e.g., acetonitrile).

  • Process the samples and analyze the concentration of intact this compound by LC-MS/MS.

  • Calculate the percentage of this compound remaining and the half-life.

Caco-2 Cell Monolayer Assay for Stability and Permeability

This in vitro model mimics the human intestinal epithelium and is used to assess the permeability of a compound and its stability in the presence of intestinal epithelial cells.[12]

Caco2_Workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for ~21 Days to Form Monolayer seed->culture teer Monitor Monolayer Integrity (TEER) culture->teer add_compound Add this compound to Apical (A) or Basolateral (B) Chamber teer->add_compound If Monolayer is Confluent incubate Incubate at 37°C add_compound->incubate sample Sample from Both Chambers at Time Points incubate->sample lcms Analyze this compound Concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate stability Assess % Intact this compound lcms->stability

Caption: Workflow for the Caco-2 cell monolayer assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[12]

  • For the permeability assay, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add this compound (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points, collect samples from the receiver chamber and replace with fresh HBSS. Also, collect samples from the donor chamber at the beginning and end of the experiment.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

  • By analyzing the samples from both chambers at the end of the incubation, the percentage of intact this compound can be determined to assess its stability in the presence of the Caco-2 cells.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the proteolytic stability of the antifungal peptoid this compound. Given its peptoid nature, this compound is expected to exhibit high stability in these assays. The quantitative data generated will be invaluable for the continued development of this compound as a potential therapeutic agent, providing critical insights into its pharmacokinetic profile and suitability for various routes of administration.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of RMG8-8 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with the antifungal peptoid RMG8-8 for in vivo studies. Poor aqueous solubility is a common hurdle for compounds with lipophilic characteristics, potentially leading to low bioavailability and inconclusive experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a promising antifungal peptoid with potent activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2][3] Like many peptoids, this compound possesses a lipophilic tail which is crucial for its antifungal activity but also contributes to poor aqueous solubility.[1][4] For in vivo studies, suboptimal solubility can lead to low drug exposure at the target site, resulting in reduced efficacy and potentially misleading pharmacokinetic and pharmacodynamic data.

Q2: What are the known physicochemical properties of this compound that are relevant to its solubility?

A2: While extensive public data on the physicochemical properties of this compound is limited, some key information has been reported. The hydrophobicity of a compound at physiological pH can be estimated by its distribution coefficient, logD. The calculated logD at pH 7.4 (cLogD7.4) for this compound is -2.38.[1][4] It is also known to have a lipophilic tail, a key structural component for its biological activity.[1][4] During its synthesis and purification, this compound has been reconstituted in a 1:1 acetonitrile:water mixture, indicating its solubility in organic-aqueous solvent systems.[1]

Q3: Are there any reports of successful solubilization of similar peptoids for in vivo use?

A3: Yes, a similar antifungal peptoid, AEC5, which also has a long hydrophobic tail, has been reported to have excellent aqueous solubility, with stock solutions in water being prepared at concentrations as high as 50 mg/mL.[5] This suggests that the solubility of peptoids like this compound in aqueous media might be better than anticipated for highly lipophilic molecules and warrants experimental evaluation.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering solubility issues with this compound during the preparation of formulations for in vivo experiments, consider the following troubleshooting strategies.

Problem 1: this compound does not dissolve in aqueous buffers.
  • Possible Cause: The inherent low aqueous solubility of the peptoid due to its lipophilic nature.

  • Troubleshooting Steps:

    • Co-solvents: Start by attempting to dissolve this compound in a small amount of a biocompatible organic co-solvent before adding the aqueous buffer. Commonly used co-solvents for in vivo studies include:

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol 300 (PEG 300)

      • Dimethyl sulfoxide (DMSO) - use with caution and at low final concentrations due to potential toxicity.

    • pH Adjustment: The solubility of peptoids can be pH-dependent. Although the charge of this compound is not explicitly stated, its peptoid nature suggests the presence of amine groups. Experimentally determine the pH-solubility profile of this compound. A slightly acidic pH might improve the solubility of a cationic peptoid.

    • Heating/Sonication: Gentle heating or sonication can sometimes aid in the dissolution process. However, be cautious about potential degradation of the peptoid.

Problem 2: this compound precipitates out of solution upon dilution or standing.
  • Possible Cause: The formulation is not stable, and the compound is crashing out of the supersaturated solution.

  • Troubleshooting Steps:

    • Surfactants: The addition of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic this compound, preventing precipitation. Suitable surfactants for in vivo use include:

      • Polysorbate 80 (Tween® 80)

      • Polysorbate 20 (Tween® 20)

      • Cremophor® EL

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and safe option for parenteral administration.

    • Lipid-Based Formulations: For oral or parenteral administration, formulating this compound in a lipid-based system can significantly improve its solubility and bioavailability. Options include:

      • Self-emulsifying drug delivery systems (SEDDS)

      • Liposomes

      • Lipid nanoparticles

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques.

Protocol 1: Formulation with a Co-solvent and Surfactant
  • Preparation of the Organic Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., ethanol or PEG 300). Vortex or sonicate briefly if necessary.

  • Addition of Surfactant:

    • To the organic stock solution, add the desired amount of a surfactant (e.g., Tween® 80). The final concentration of the surfactant in the formulation should be optimized and is typically in the range of 1-10%.

  • Addition of Aqueous Vehicle:

    • Slowly add the aqueous vehicle (e.g., saline or phosphate-buffered saline, PBS) to the organic mixture while vortexing.

    • Continue to add the aqueous vehicle dropwise until the final desired volume and concentration are reached.

  • Observation and Filtration:

    • Visually inspect the final formulation for any signs of precipitation.

    • If the solution is clear, it can be sterile-filtered through a 0.22 µm filter for parenteral administration.

Protocol 2: Formulation with Cyclodextrins
  • Preparation of the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., water for injection or saline). A common concentration range is 10-40% (w/v).

  • Complexation of this compound:

    • Slowly add the powdered this compound to the HP-β-CD solution while stirring or vortexing.

    • Allow the mixture to stir at room temperature for several hours or overnight to ensure complete complexation. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be confirmed.

  • Filtration:

    • Once the this compound is fully dissolved and the solution is clear, sterile-filter the formulation through a 0.22 µm filter.

Quantitative Data Summary

The following table summarizes the reported biological and physicochemical properties of this compound.

ParameterValueReference
Antifungal Activity
MIC against C. neoformans1.56 µg/mL[1][2]
Cytotoxicity
TD50 against HepG2 cells189 ± 43 µg/mL[1]
Physicochemical Properties
cLogD7.4-2.38[1][4]
Reconstitution Solvent1:1 Acetonitrile:Water[1]

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to improving the solubility of this compound.

experimental_workflow cluster_start Start cluster_formulation Formulation Strategy cluster_evaluation Evaluation cluster_end Outcome start This compound Powder cosolvent Co-solvent (e.g., PEG 300, Ethanol) start->cosolvent Select Strategy surfactant Surfactant (e.g., Tween® 80) start->surfactant Select Strategy cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Select Strategy lipid Lipid-based (e.g., SEDDS, Liposomes) start->lipid Select Strategy solubility_test Solubility Assessment (Visual, HPLC) cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test lipid->solubility_test stability_test Stability Assessment (Precipitation, Degradation) solubility_test->stability_test If Soluble stability_test->cosolvent If Unstable, Re-formulate in_vivo_ready In Vivo Ready Formulation stability_test->in_vivo_ready If Stable

Figure 1. A workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.

signaling_pathway cluster_rmg88 This compound Action cluster_membrane Fungal Cell Membrane rmg88 This compound membrane Membrane Interaction rmg88->membrane Likely Mechanism of Action permeabilization Membrane Permeabilization membrane->permeabilization lysis Cell Lysis permeabilization->lysis

References

Technical Support Center: Large-Scale Synthesis of RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the antifungal peptoid, RMG8-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: this compound and its derivatives are synthesized using the solid-phase submonomer method.[1][2] This approach involves the sequential addition of monomers to a growing peptoid chain attached to a solid resin support. The process consists of a two-step cycle: acylation with bromoacetic acid followed by a displacement reaction with a primary amine. This method allows for precise sequence control.

Q2: What are the main challenges encountered when scaling up the synthesis of peptoids like this compound?

A2: Large-scale synthesis of peptoids presents several challenges, including:

  • Reduced Yields: As the peptoid chain elongates, the cumulative effect of incomplete reactions at each step can significantly lower the overall yield.

  • Solvent Consumption: Solid-phase synthesis requires extensive washing steps, leading to the use of large volumes of solvents, which can be costly and pose environmental concerns.

  • Purification Difficulties: The purification of the final product, particularly for cationic and hydrophobic peptoids like this compound, can be complex and often requires large amounts of solvents for chromatography.

  • Side Reactions: The incidence of side reactions can increase with scale, leading to impurities that are difficult to remove.

Q3: Are there greener solvent alternatives for the synthesis of this compound?

A3: Research has shown that greener solvents and binary mixtures can be used in solid-phase peptoid synthesis to replace traditional solvents like DMF and NMP without adversely affecting the purity and yield of the final product. Adapting these greener methods for automated synthesizers is an area of ongoing investigation.

Troubleshooting Guides

Problem 1: Low Overall Yield

Low yields are a common issue in large-scale solid-phase peptoid synthesis. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Incomplete Acylation or Amination Reactions Increase the reaction time for both the acylation and displacement steps, particularly for longer peptoid chains. For example, consider increasing the displacement time from 60 to 90 minutes after the first ten monomers.Improved reaction completion at each step, leading to a higher overall yield.
Steric Hindrance For sterically hindered amines, consider using a higher concentration of the amine solution or a double coupling strategy.Enhanced coupling efficiency for difficult monomers.
Poor Resin Swelling Ensure the chosen solvent provides adequate swelling of the resin. The degree of resin swelling is a critical parameter for efficient solid-phase synthesis.Improved accessibility of reagents to the growing peptoid chain, leading to better reaction kinetics.
Problem 2: Poor Purity of Crude Product

Impurities in the crude product can complicate the purification process. The following table provides guidance on addressing common purity issues.

Potential Cause Recommended Solution Expected Outcome
Side Reactions Identify and characterize the impurities to understand the underlying side reactions. Common side reactions in peptide and peptoid synthesis include aspartimide formation and diketopiperazine formation.[3] Adjust reaction conditions, such as temperature and reagent concentrations, to minimize these side reactions.Reduction in the formation of impurities, leading to a cleaner crude product.
Incomplete Deprotection or Cleavage Optimize the cleavage cocktail and reaction time. For sequences with multiple protecting groups, a stepwise deprotection strategy may be necessary. The choice of scavengers in the cleavage cocktail is also crucial to prevent side reactions.Complete removal of protecting groups and efficient cleavage from the resin, resulting in a higher purity crude product.
Aggregation on Resin "Difficult sequences," particularly those containing hydrophobic residues, can aggregate on the solid support, hindering subsequent reactions.[4] The use of backbone-protecting groups can help to prevent on-resin aggregation.Improved solvation of the growing peptoid chain, leading to more complete reactions and higher purity.
Problem 3: Difficulties in Purification

The purification of cationic and hydrophobic peptoids like this compound can be challenging.

Potential Cause Recommended Solution Expected Outcome
Poor Solubility of the Peptoid For hydrophobic peptoids that are difficult to dissolve, the use of co-solvents such as trifluoroethanol (TFE) in the purification buffer may improve solubility.[5]Enhanced solubility of the peptoid, allowing for more effective chromatographic purification.
Product Loss During Chromatography Optimize the chromatographic conditions, including the choice of column, mobile phase, and gradient. For large-scale purification, techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can reduce solvent consumption and improve yield.Increased recovery of the purified product with the desired level of purity.
Presence of Trifluoroacetate (TFA) Salts Peptoids purified by reversed-phase HPLC using TFA in the mobile phase will be obtained as TFA salts.[6][7] If a different salt form is required, ion-exchange chromatography is the standard approach for salt conversion.[7]Conversion of the peptoid to the desired pharmaceutically acceptable salt form.

Experimental Protocols

General Solid-Phase Submonomer Synthesis of this compound

This protocol is a general guideline and may require optimization for large-scale synthesis.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Acylation: Add a solution of bromoacetic acid and a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in DMF to the resin. Allow the reaction to proceed for a specified time (e.g., 20 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Amination (Displacement): Add a solution of the desired primary amine in DMF or another suitable solvent to the resin. This step introduces the side chain. Allow the reaction to proceed for a specified time (e.g., 60 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 3-6 for each subsequent monomer addition until the desired this compound sequence is assembled.

  • Cleavage and Deprotection: Cleave the completed peptoid from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (TIPS).

  • Isolation: Precipitate the crude peptoid from the cleavage mixture using cold diethyl ether. Centrifuge and decant the ether.

  • Purification: Purify the crude peptoid using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptoid fractions to obtain the final product as a fluffy powder.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing resin Resin Preparation deprotection Fmoc Deprotection resin->deprotection acylation Acylation deprotection->acylation amination Amination acylation->amination repeat Repeat Cycle amination->repeat repeat->acylation Next Monomer cleavage Cleavage & Deprotection repeat->cleavage Final Monomer isolation Isolation cleavage->isolation purification Purification (RP-HPLC) isolation->purification lyophilization Lyophilization purification->lyophilization final_product Final Product (this compound) lyophilization->final_product

Caption: A flowchart illustrating the major steps in the solid-phase synthesis and downstream processing of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield/Purity start Low Yield or Purity Observed check_reactions In-process monitoring (e.g., Kaiser test)? start->check_reactions incomplete_reaction Incomplete Reaction check_reactions->incomplete_reaction Yes check_cleavage Review Cleavage Protocol check_reactions->check_cleavage No optimize_coupling Optimize Coupling: - Increase reaction time - Double couple - Change coupling reagents incomplete_reaction->optimize_coupling success Improved Yield/Purity optimize_coupling->success cleavage_issue Cleavage/Deprotection Issue check_cleavage->cleavage_issue Yes analyze_impurities Analyze Impurities (LC-MS) check_cleavage->analyze_impurities No optimize_cleavage Optimize Cleavage: - Adjust cocktail composition - Modify reaction time/temp cleavage_issue->optimize_cleavage optimize_cleavage->success side_reaction Side Reaction Identified analyze_impurities->side_reaction Yes purification_issue Purification Challenge analyze_impurities->purification_issue No modify_protocol Modify Synthesis Protocol: - Adjust conditions to minimize side reactions side_reaction->modify_protocol modify_protocol->success optimize_purification Optimize Purification: - Screen different columns/solvents - Adjust gradient purification_issue->optimize_purification optimize_purification->success

Caption: A decision-making workflow for troubleshooting common issues of low yield and purity in this compound synthesis.

References

Technical Support Center: Navigating the Cytotoxicity of RMG-8 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with RMG-8 and its derivatives. The information is designed to help you understand and mitigate unwanted cytotoxic effects while harnessing the therapeutic potential of these compounds.

Frequently Asked questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell lines when treated with our RMG-8 derivative. What is the likely mechanism of this toxicity?

Based on studies of RMG-8 and other antimicrobial peptoids, the primary mechanism of both antifungal activity and mammalian cytotoxicity is likely due to membrane disruption . Peptoids with a high degree of hydrophobicity can intercalate into and destabilize the lipid bilayer of cell membranes, leading to loss of integrity, leakage of cellular contents, and ultimately cell death. Derivatives of RMG-8 with bulkier and more hydrophobic side chains have been shown to be more toxic than the parent compound.

Q2: Is the cytotoxicity of RMG-8 derivatives cell-type dependent?

Yes, it is highly likely. Different cell lines have varying membrane compositions (e.g., cholesterol content, phospholipid head groups) which can influence their susceptibility to membrane-active agents. It is recommended to test your RMG-8 derivatives on a panel of relevant cell lines to determine their cytotoxic profile.

Q3: How can we reduce the cytotoxicity of our RMG-8 derivative without compromising its antifungal activity?

This is a key challenge in the development of this class of compounds. Here are a few strategies:

  • Structural Modification: Systematically modify the chemical structure to reduce hydrophobicity. Since increased hydrophobicity often correlates with increased cytotoxicity, synthesizing analogues with less bulky or more polar side chains may decrease interaction with mammalian cell membranes.

  • Optimize Concentration and Exposure Time: Perform thorough dose-response and time-course studies to identify a therapeutic window where the desired antifungal effect is achieved with minimal cytotoxicity.

  • Formulation Strategies: Consider encapsulating the derivative in a delivery system like liposomes or nanoparticles. This can help to control its release and reduce direct exposure to non-target cells.

Q4: Could the observed cell death be apoptosis? If so, what signaling pathways might be involved?

While the initial insult is likely membrane disruption, this can trigger downstream signaling events leading to programmed cell death, or apoptosis. Disruption of the cell membrane can lead to an influx of extracellular calcium (Ca2+) and the generation of reactive oxygen species (ROS).[1][2] These events can, in turn, activate intrinsic apoptotic pathways.

An increase in intracellular Ca2+ can lead to mitochondrial stress and the release of cytochrome c.[3][4] Both ROS and cytochrome c release can activate the caspase cascade, a family of proteases that execute the final stages of apoptosis.[5][6] Specifically, this can involve the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases like caspase-3.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results between replicates. - Inconsistent cell seeding density.- Contamination of cell cultures (e.g., mycoplasma).- Instability or aggregation of the RMG-8 derivative in the culture medium.- Ensure a consistent number of viable cells are seeded in each well.- Regularly test cell cultures for contamination.- Prepare fresh dilutions of the compound for each experiment from a validated stock. Assess the solubility and stability of the derivative in your specific culture medium.
Observed cytotoxicity is much higher than expected, even at low concentrations. - The specific cell line is highly sensitive to membrane disruption.- Incorrect stock concentration or dilution calculations.- The derivative is significantly more hydrophobic than RMG-8.- Test a panel of cell lines to find a more resistant one for initial studies.- Verify the concentration of your stock solution.- If possible, synthesize and test a less hydrophobic analogue.
Difficulty in distinguishing between cytotoxic and antifungal effects. - The therapeutic window is very narrow.- Perform a detailed checkerboard titration assay with both the fungal and mammalian cells to carefully map the concentration-dependent effects of the compound on each cell type.
Unsure if cell death is primarily due to necrosis or apoptosis. - The mechanism of cell death has not been characterized.- Perform an Annexin V/Propidium Iodide (PI) staining assay and analyze by flow cytometry. Annexin V positive/PI negative cells are apoptotic, while PI positive cells are necrotic or late apoptotic.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity and antifungal activity data for RMG-8 and its derivatives to illustrate the relationship between structure, activity, and toxicity.

Compound Modification Antifungal MIC (µg/mL) vs. C. neoformans Cytotoxicity TD50 (µg/mL) vs. HepG2 cells Selectivity Ratio (TD50/MIC)
RMG-8 Parent Compound1.56189121
Derivative 1 Increased Hydrophobicity1.565032
Derivative 2 Decreased Hydrophobicity3.12>200>64
Derivative 3 Bulky Aromatic Side Chains0.782532

MIC: Minimum Inhibitory Concentration; TD50: Toxic Dose for 50% of cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of RMG-8 derivatives.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of choice

  • Complete culture medium

  • RMG-8 derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the RMG-8 derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent as the highest drug concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Mammalian cell line of choice

  • Complete culture medium

  • RMG-8 derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the RMG-8 derivative at various concentrations for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h for attachment start->incubate1 prep_compound Prepare serial dilutions of RMG-8 derivative incubate1->prep_compound add_compound Add compound to wells prep_compound->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % cell viability read_plate->analyze end Determine TD50 analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosolic Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade rmg8 RMG-8 Derivative membrane Membrane Disruption rmg8->membrane ca_influx Ca2+ Influx membrane->ca_influx ros ROS Production membrane->ros mito_stress Mitochondrial Stress ca_influx->mito_stress ros->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for RMG-8 derivative-induced apoptosis.

troubleshooting_logic rect_node Problem Solved start High Cytotoxicity Observed? check_conc Optimize Concentration & Time? start->check_conc check_conc->rect_node Yes check_cell_line Test Different Cell Lines? check_conc->check_cell_line No check_cell_line->rect_node Yes modify_structure Modify Structure (Reduce Hydrophobicity)? check_cell_line->modify_structure No modify_structure->rect_node Yes formulation Consider Formulation Strategies modify_structure->formulation No formulation->rect_node Potentially Solved

Caption: Troubleshooting workflow for high cytotoxicity.

References

optimizing RMG8-8 efficacy against resistant fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of the antifungal peptoid RMG8-8, with a focus on troubleshooting and optimizing its efficacy, particularly in scenarios suggesting reduced susceptibility or resistance in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal activity?

A1: this compound is a synthetic peptoid (an N-substituted glycine oligomer) that has demonstrated significant antifungal properties. It is particularly effective against the pathogenic yeast Cryptococcus neoformans, with a reported Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL.[1][2] It also shows moderate activity against Candida albicans (MIC of 25 μg/mL).[1][2]

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism is still under investigation, but evidence suggests that this compound acts by disrupting the fungal cell membrane.[1][2][3] This membrane permeabilization leads to rapid fungal cell death, with a half-life of killing (t1/2) of approximately 6.5 minutes for C. neoformans.[1][3]

Q3: My experiments are showing a higher MIC for this compound against my fungal strain than what is reported in the literature. What could be the reason?

A3: Several factors could contribute to an apparent increase in the MIC of this compound. These can be broadly categorized as experimental variables or potential emergent resistance in the fungal strain. See the Troubleshooting Guide: Higher than Expected MIC Values for a detailed workflow to identify the cause.

Q4: Are there any known fungal strains resistant to this compound?

A4: Currently, there are no widespread reports of clinically resistant fungal strains to this compound. However, as with any antimicrobial agent, the potential for resistance to develop exists. Reduced susceptibility could theoretically arise from alterations in the fungal cell membrane composition or the activation of cellular stress response pathways.

Q5: How can I enhance the efficacy of this compound if I suspect reduced susceptibility in my fungal strain?

A5: One potential strategy is to use this compound in combination with other antifungal agents. This can create a synergistic effect, where the combined antifungal activity is greater than the sum of the individual agents. A checkerboard assay can be performed to identify synergistic combinations. Refer to the Experimental Protocols section for a detailed methodology.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound and Selected Derivatives

This table summarizes the antifungal activity (MIC) against Cryptococcus neoformans, and the cytotoxicity (TD50 against human liver cells and HC10 against human red blood cells) of this compound and some of its structural derivatives. The Selectivity Ratio (SR) indicates the compound's specificity for the fungal pathogen over mammalian cells.

CompoundMIC (μg/mL) vs. C. neoformansTD₅₀ (μg/mL) vs. HepG2 CellsHC₁₀ (μg/mL) vs. hRBCsSelectivity Ratio (TD₅₀/MIC)
This compound 1.5618975 ± 31121
Compound 2>6.25>200Not Reported<32
Compound 33.13157Not Reported50
Compound 93.13179130 ± 4557
Compound 161.5673<2547
Compound 171.5663<2540
Compound 251.561007264

Data sourced from Pratt et al., 2022.[1][4][5][6][7]

Troubleshooting Guides

Issue: Higher than Expected MIC Values for this compound

If you are observing MIC values for this compound that are significantly higher than the reported 1.56 μg/mL against C. neoformans, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Phase 1: Verify Experimental Setup cluster_2 Phase 2: Investigate Potential Resistance cluster_3 Outcome start High MIC Observed exp_setup Review Experimental Protocol start->exp_setup reagents Check Reagents and Media exp_setup->reagents Protocol Correct? culture Verify Fungal Culture Purity reagents->culture Reagents OK? repeat_mic Repeat MIC Assay with Controls culture->repeat_mic Culture Pure? synergy Perform Synergy Testing repeat_mic->synergy MIC Still High? resolve Issue Resolved/ MIC Normalized repeat_mic->resolve MIC Normal? stress_response Investigate Stress Response Pathways synergy->stress_response membrane_analysis Analyze Cell Membrane Composition stress_response->membrane_analysis confirm_resistance Reduced Susceptibility Confirmed membrane_analysis->confirm_resistance

Caption: Troubleshooting workflow for unexpectedly high this compound MIC values.

Step-by-step Guide:

  • Review Experimental Protocol:

    • Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density (e.g., 0.5 McFarland standard). An inconsistent inoculum size is a common source of variability.

    • Media and Reagents: Use the recommended growth medium (e.g., RPMI-1640) and verify that the pH is correctly buffered. Prepare fresh stock solutions of this compound and confirm that the solvent used (e.g., DMSO) does not impact fungal growth at the final concentration in the assay.

    • Incubation Conditions: Maintain consistent incubation temperature and duration (e.g., 35°C for 24-48 hours for C. neoformans).

  • Check Reagents and Media:

    • Verify the quality and expiration dates of all reagents, including the this compound compound, media, and buffers.

    • Prepare fresh media and this compound dilutions to rule out degradation or contamination.

  • Verify Fungal Culture Purity:

    • Streak the fungal isolate onto an appropriate agar plate to ensure it is a pure culture. Contamination with other fungi or bacteria can interfere with the assay.

  • Repeat MIC Assay with Controls:

    • Perform the MIC assay again, including a known susceptible reference strain (e.g., a standard laboratory strain of C. neoformans) as a positive control and a drug-free well as a growth control.

  • Perform Synergy Testing:

    • If the high MIC is reproducible and not due to experimental error, the strain may have reduced susceptibility. A checkerboard assay can be used to test for synergistic interactions between this compound and other classes of antifungal drugs. See the Experimental Protocols section for details.

  • Investigate Stress Response Pathways:

    • Fungi can respond to cell wall or membrane stress by activating signaling pathways like the Cell Wall Integrity (CWI) pathway. Upregulation of this pathway could potentially contribute to tolerance. This can be investigated using techniques like quantitative PCR (qPCR) to measure the expression of key genes in the pathway.

  • Analyze Cell Membrane Composition:

    • Since this compound targets the cell membrane, alterations in membrane sterol or phospholipid composition could reduce its effectiveness. This can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standardized methods for antifungal susceptibility testing.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate (e.g., C. neoformans)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or water

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar plate for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Prepare Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 - 16 μg/mL).

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥90% for membrane-disrupting agents) compared to the drug-free growth control. This can be determined visually or by reading the optical density with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antifungal agent.

Procedure:

  • Plate Setup:

    • Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.

    • Add 50 µL of serial twofold dilutions of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of serial twofold dilutions of the partner antifungal agent to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, a growth control well (no drugs), and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Prepare and add the fungal inoculum as described in the MIC protocol.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism

Signaling Pathways and Logical Relationships

Fungal Cell Wall Integrity (CWI) Pathway

This compound's proposed mechanism of membrane disruption would likely induce significant stress on the fungal cell. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi use to sense and respond to cell wall and membrane damage. Activation of this pathway leads to reinforcement of the cell wall, which could be a potential mechanism of tolerance to this compound.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RMG88 This compound Membrane Membrane Disruption RMG88->Membrane Sensors Membrane Stress Sensors (e.g., Wsc1, Mid2) Membrane->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_cascade Transcription Transcription Factors (e.g., Rlm1) MAPK_cascade->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Cell_Wall_Repair Cell Wall Repair & Reinforcement Gene_Expression->Cell_Wall_Repair

Caption: A simplified diagram of the Fungal Cell Wall Integrity (CWI) pathway.

References

overcoming poor bioavailability of RMG8-8 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: RMG8-8 is a hypothetical compound created for this technical support guide. The information provided is based on established principles of drug development and pharmacology for addressing poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2.[1][2][3] The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many human cancers, making this compound a promising candidate for oncological applications.[1]

Q2: Why does this compound exhibit poor oral bioavailability?

A2: The poor oral bioavailability of this compound is attributed to two main factors:

  • Low Aqueous Solubility: this compound is a highly lipophilic molecule, which limits its dissolution in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[4]

  • High First-Pass Metabolism: Following absorption from the gut, this compound undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[5][6] This metabolic process significantly reduces the amount of active drug that reaches systemic circulation.[7][8][9]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro studies, this compound can be dissolved in DMSO at a concentration of up to 50 mM. For in vivo studies, it is recommended to use a formulation vehicle that enhances solubility, such as a solution containing PEG400, Solutol HS 15, and ethanol. Store stock solutions at -20°C and protect from light.

Q4: Are there any known off-target effects of this compound?

A4: At therapeutic concentrations, this compound is highly selective for MEK1/2. However, at concentrations significantly exceeding the in vivo EC50, potential for off-target kinase inhibition exists. Researchers should perform dose-response studies to establish a therapeutic window that minimizes off-target effects.

Troubleshooting Guide

Problem: Low and variable plasma concentrations of this compound after oral administration.

This is a common issue stemming from the inherent physicochemical properties of this compound. Below are potential causes and solutions to improve drug exposure.

Potential CauseRecommended Solution
Poor aqueous solubility limiting dissolution in the GI tract. 1. Particle Size Reduction (Nanosuspension): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[10][11] A nanosuspension formulation can be prepared. 2. Lipid-Based Formulation (SEDDS): Formulating this compound in a Self-Emulsifying Drug Delivery System (SEDDS) can improve its solubility and absorption.[12][13][14] These systems form a fine emulsion in the GI tract, facilitating drug absorption.[14][15]
Rapid first-pass metabolism by CYP3A4 enzymes. Co-administration with a CYP3A4 Inhibitor: To assess the impact of first-pass metabolism, a pilot study can be conducted where this compound is co-administered with a known CYP3A4 inhibitor, such as ritonavir. This can help determine if metabolism is the primary barrier to exposure. Note: This is an investigative tool and may not be part of the final therapeutic strategy.[5][16][17]
Efflux by P-glycoprotein (P-gp) transporters. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine if this compound is a substrate for P-gp efflux pumps. If it is, co-administration with a P-gp inhibitor like verapamil in preclinical models can be considered for mechanistic studies.
Problem: Inconsistent or lack of tumor growth inhibition in xenograft models despite administration.

This often indicates that the drug concentration at the tumor site is insufficient to exert a therapeutic effect.[18]

Potential CauseRecommended Solution
Insufficient drug exposure at the tumor site. 1. Switch to Alternative Administration Routes: For initial efficacy studies, bypassing the gut and first-pass metabolism can ensure adequate drug exposure. Intravenous (IV) or Intraperitoneal (IP) administration will provide higher bioavailability compared to the oral (PO) route.[7][8][9][19] 2. Dose Escalation Study: Determine the Maximum Tolerated Dose (MTD) for the selected administration route to ensure that the highest safe dose is being used to evaluate efficacy.
Rapid clearance of the compound from circulation. Pharmacokinetic (PK) Study: Conduct a full PK study to determine the half-life (t1/2) of this compound. If the half-life is very short, a more frequent dosing schedule or a sustained-release formulation may be necessary.

Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic data to illustrate the impact of different formulations and administration routes on this compound exposure in a mouse model.

Table 1: Comparison of Oral Formulations of this compound (10 mg/kg, PO)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 55 ± 122.0210 ± 45100% (Reference)
Nanosuspension 180 ± 351.5850 ± 98405%
SEDDS 350 ± 601.01650 ± 210786%
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve, representing total drug exposure.[20][21][22][23][24][25]

Table 2: Pharmacokinetic Parameters of this compound (SEDDS Formulation) via Different Administration Routes (5 mg/kg)

Administration RouteCmax (ng/mL)Tmax (hr)AUC (0-inf) (ng·hr/mL)Absolute Bioavailability (%)
Intravenous (IV) 1200 ± 1500.082500 ± 300100% (Reference)[19][26]
Intraperitoneal (IP) 850 ± 1100.52100 ± 25084%
Oral (PO) 180 ± 401.0830 ± 11533%

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound for oral administration to improve its dissolution rate.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) as a stabilizer

  • Poloxamer 188 as a surfactant

  • Milli-Q water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a 0.5% (w/v) HPMC and 0.2% (w/v) Poloxamer 188 solution in Milli-Q water.

  • Disperse 10 mg/mL of this compound powder in the stabilizer solution.

  • Subject the suspension to high-pressure homogenization at 20,000 psi for 20-30 cycles or bead milling for 2-4 hours.

  • Monitor the particle size using dynamic light scattering (DLS) until a mean particle size of <200 nm is achieved.

  • Store the final nanosuspension at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.

Animals:

  • Male BALB/c mice, 6-8 weeks old.

Procedure:

  • Fast mice overnight (with free access to water) before dosing.

  • Divide mice into groups (e.g., Aqueous Suspension PO, Nanosuspension PO, SEDDS PO, SEDDS IV).

  • Administer the respective formulations at the specified dose. For oral groups, use oral gavage. For the IV group, administer via the tail vein.

  • Collect blood samples (approx. 50 µL) via the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates RMG8_8 This compound RMG8_8->MEK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

G cluster_formulation Formulation Strategy cluster_metabolism Metabolism Strategy start Start: Low in vivo efficacy of this compound pk_study Conduct IV vs PO pharmacokinetic study start->pk_study check_bioavailability Is oral bioavailability (F%) < 10%? pk_study->check_bioavailability formulate Develop enabling formulation (e.g., Nanosuspension, SEDDS) check_bioavailability->formulate Yes metabolism_study Assess first-pass metabolism (e.g., co-dose with CYP3A4 inhibitor) check_bioavailability->metabolism_study No test_formulation Test new formulation in vivo formulate->test_formulation end_point End: Improved exposure and efficacy test_formulation->end_point med_chem Medicinal chemistry effort to block metabolic 'hotspots' metabolism_study->med_chem med_chem->end_point

Caption: Workflow for improving the oral bioavailability of this compound.

G start Problem: Low plasma exposure after oral dosing solubility Is aqueous solubility < 10 µg/mL? start->solubility metabolism Is in vitro clearance (microsomes) high? solubility->metabolism No sol_sol Solution: Improve formulation (nanosizing, SEDDS) solubility->sol_sol Yes permeability Is Caco-2 efflux ratio > 2? metabolism->permeability No met_sol Cause: High first-pass metabolism metabolism->met_sol Yes permeability->sol_sol No perm_sol Cause: P-gp efflux permeability->perm_sol Yes

Caption: Troubleshooting logic for low oral exposure of this compound.

References

Technical Support Center: Troubleshooting RMG8-8 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues that may be encountered when working with the antifungal peptoid, RMG8-8. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a potential issue?

A1: this compound is a synthetic peptoid with demonstrated antifungal activity, particularly against Cryptococcus neoformans.[1][2][3] Structurally, it possesses a lipophilic tail and cationic moieties, which are crucial for its biological activity.[1][2] These features, however, can also contribute to self-aggregation in aqueous solutions, especially at high concentrations or under certain buffer conditions. Protein and peptide aggregation is a common challenge in drug development and can impact the solubility, stability, and efficacy of a therapeutic candidate.[4][5][6][7]

Q2: I'm observing visible precipitation in my this compound solution. What should I do?

A2: Visible precipitation is a clear indicator of aggregation. The following steps can be taken to address this issue:

  • Review your dissolution protocol: Ensure you are using the recommended solvent and that the peptoid is fully dissolved before preparing your final solution.

  • Adjust the concentration: High concentrations of this compound can promote aggregation.[8] Try working with lower, freshly prepared concentrations.

  • Modify buffer conditions: The pH and ionic strength of your buffer can significantly influence the solubility of this compound. Experiment with different buffer compositions.

  • Incorporate solubility-enhancing excipients: The addition of certain agents can help prevent aggregation.

Q3: My this compound solution appears clear, but I'm getting inconsistent results in my bioassays. Could this be due to aggregation?

A3: Yes, even in the absence of visible precipitation, soluble aggregates or oligomers can form and interfere with assay results.[6] These smaller aggregates can lead to variability in potency and other performance metrics.[5] Techniques like dynamic light scattering (DLS) can be used to detect the presence of sub-visible aggregates.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound aggregation.

Initial Assessment

If you suspect aggregation, first assess the visual characteristics of your this compound solution.

ObservationPotential CauseRecommended Action
Clear Solution Sub-visible aggregatesProceed to Biophysical Characterization.
Hazy/Opalescent Small, soluble aggregatesProceed to Optimization of Solution Conditions.
Visible Precipitate Insoluble aggregatesCentrifuge to remove precipitate and analyze the supernatant. Re-evaluate dissolution protocol and solution conditions.
Biophysical Characterization

To confirm the presence of aggregates, especially sub-visible ones, the following techniques are recommended:

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution. The presence of larger species indicates aggregation.
Size Exclusion Chromatography (SEC) Separates molecules based on size. The appearance of peaks eluting earlier than the monomeric this compound suggests the presence of aggregates.
Analytical Ultracentrifugation (AUC) Determines the sedimentation coefficient of molecules, which can be used to identify different oligomeric states.
Optimization of Solution Conditions

Based on the initial assessment and biophysical characterization, the following experimental protocols can be employed to mitigate aggregation.

Objective: To identify a buffer system that minimizes this compound aggregation.

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Dilute the this compound stock solution into each buffer to the desired final concentration.

  • Incubate the samples under relevant experimental conditions (e.g., temperature, time).

  • Analyze the samples for aggregation using DLS or SEC.

Objective: To evaluate the effect of solubility-enhancing excipients on this compound aggregation.

Methodology:

  • Prepare stock solutions of various excipients (e.g., detergents like Tween-20, sugars like sucrose, or amino acids like arginine).

  • Prepare this compound in the optimal buffer identified in Experimental Protocol 1.

  • Add different concentrations of each excipient to the this compound solution.

  • Incubate the samples and analyze for aggregation.

Table of Potential Excipients and Starting Concentrations:

Excipient ClassExampleStarting ConcentrationRationale
Non-ionic Surfactants Tween-20, Polysorbate 800.01% - 0.1% (v/v)Can help solubilize hydrophobic regions and prevent aggregation.[9]
Sugars/Polyols Sucrose, Trehalose, Glycerol1% - 10% (w/v)Can stabilize the native conformation of molecules.[10]
Amino Acids Arginine, Glutamic Acid25 mM - 100 mMCan suppress aggregation by interacting with the protein surface.[9]
Decoy Proteins Bovine Serum Albumin (BSA)0.1 mg/mLCan prevent non-specific binding and aggregation.[8]

Troubleshooting Workflow Diagram

G This compound Aggregation Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Actions & Analysis cluster_2 Optimization Strategies cluster_3 Resolution start Suspicion of this compound Aggregation (e.g., inconsistent data, precipitation) visual Visual Inspection of Solution start->visual precipitate Precipitate Observed visual->precipitate clear Solution is Clear visual->clear review_protocol Review Dissolution Protocol Adjust Concentration precipitate->review_protocol biophys Biophysical Characterization (DLS, SEC) clear->biophys buffer Buffer Screening (pH, Ionic Strength) review_protocol->buffer biophys->buffer excipient Excipient Screening (Detergents, Sugars, etc.) buffer->excipient end Optimized Formulation with Minimal Aggregation excipient->end G Proposed this compound Mechanism and Interference by Aggregation cluster_0 Normal Action cluster_1 Aggregation Interference rmg8_mono Monomeric this compound membrane Fungal Cell Membrane rmg8_mono->membrane rmg8_agg Aggregated this compound rmg8_mono->rmg8_agg Aggregation disruption Membrane Disruption membrane->disruption death Fungal Cell Death disruption->death reduced_binding Reduced Membrane Binding rmg8_agg->reduced_binding no_effect No Antifungal Effect reduced_binding->no_effect

References

Technical Support Center: RMG8-8 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antifungal peptoid, RMG8-8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo experiments.

Understanding this compound Stability

This compound is a peptoid, or an N-substituted oligoglycine. Unlike peptides, the side chains in peptoids are attached to the nitrogen atom of the amide backbone instead of the α-carbon.[1] This structural difference makes peptoids resistant to degradation by proteases, giving them significantly better in vivo stability compared to their peptide counterparts.[1] While proteolytic degradation is not a primary concern for this compound, its in vivo efficacy and pharmacokinetics can be influenced by other factors such as formulation, solubility, and clearance rates. Further characterization of this compound has shown it to be proteolytically stable.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows precipitation upon preparation or injection. What could be the cause?

A1: Precipitation is likely a solubility issue. This compound, like many peptoids with hydrophobic moieties, may have limited aqueous solubility, especially at high concentrations or physiological pH. The lipophilic tail of this compound is known to be crucial for its pharmacological activity.[1][2]

  • Troubleshooting Steps:

    • pH Adjustment: Evaluate the pH of your formulation. The solubility of peptoids can be pH-dependent.

    • Co-solvents: Consider using a small percentage of a biocompatible co-solvent such as DMSO or ethanol. However, always conduct preliminary toxicity studies for your specific in vivo model with the chosen co-solvent.

    • Formulation Screening: Test different pharmaceutically acceptable vehicles and excipients to improve solubility.

Q2: I am observing lower than expected efficacy in my in vivo model, despite this compound being protease-resistant. What are the potential reasons?

A2: While stable against proteases, the overall in vivo performance of this compound can be affected by several factors:

  • Rapid Clearance: Peptoids, if they have a low molecular weight, can be susceptible to rapid renal clearance.

  • Bioavailability: Poor absorption or distribution to the target tissue can limit efficacy.

  • Plasma Protein Binding: While binding to plasma proteins like albumin can prolong circulation, excessive binding might reduce the concentration of free, active compound.[3]

  • Aggregation: Peptides and peptoids can sometimes aggregate, reducing their effective concentration and potentially causing toxicity.[4]

Q3: Can I modify the this compound structure to improve its pharmacokinetic profile?

A3: Yes, several strategies, broadly applied to peptides and other molecules, can be considered for altering the pharmacokinetics of this compound, although it should be noted that a structure-activity relationship (SAR) study on this compound did not yield a dramatically optimized derivative.[5] Any modification should be carefully evaluated as it might impact the antifungal activity and toxicity profile. A previous SAR study revealed that the lipophilic tail is the most pharmacologically important part of this compound, followed by its cyclohexyl groups.[1][2]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size, which can reduce renal clearance and prolong circulation half-life.[3][6]

  • Lipidation: Acylating this compound with a fatty acid chain can promote binding to serum albumin, thus extending its half-life.[3]

  • Fusion to a Carrier Protein: Genetically fusing the molecule to a long-lived plasma protein like albumin or an immunoglobulin Fc fragment can significantly increase its circulation time.[3]

  • Physical Encapsulation: Using delivery systems like liposomes or nanoparticles can protect the peptoid, alter its biodistribution, and potentially provide sustained release.[3][4]

Troubleshooting Guide

Issue 1: Inconsistent or Poor In Vivo Efficacy

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for in vivo efficacy issues.

Issue 2: Unexpected Toxicity or Adverse Events

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for unexpected toxicity.

Summary of Strategies to Enhance In Vivo Performance

While this compound is inherently stable to proteolysis, the following table summarizes strategies that could be explored to modify its overall in vivo pharmacokinetic and pharmacodynamic profile.

StrategyPrinciplePotential AdvantagesKey Considerations
PEGylation Covalent attachment of PEG chains to increase hydrodynamic size.[3][6]- Reduced renal clearance- Increased circulation half-life- Improved aqueous solubility- May decrease binding affinity- Potential for immunogenicity (rare)- Requires chemical modification
Lipidation Covalent attachment of a fatty acid chain.[3]- Promotes binding to serum albumin- Prolongs circulation half-life- May alter biodistribution- Requires chemical modification- Potential for increased toxicity
Encapsulation Formulation in delivery systems like liposomes or nanoparticles.[3][4]- Protects from clearance mechanisms- Can provide sustained release- May alter biodistribution to target tissues- Complex formulation development- Potential for carrier-related toxicity- Scale-up challenges
Amino Acid Substitution Replacing existing monomers with unnatural amino acids.- Can modulate hydrophobicity and charge- May improve solubility or reduce toxicity- Likely to alter antifungal activity- Requires re-synthesis and full SAR

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general method to confirm the stability of this compound in plasma, which, although expected to be high, is a crucial baseline to establish.

  • Materials:

    • This compound

    • Control peptide (a known protease-sensitive peptide)

    • Freshly collected plasma (e.g., human, mouse, rat) stabilized with an anticoagulant (e.g., heparin, EDTA)

    • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

    • LC-MS/MS system

  • Procedure:

    • Thaw plasma at 37°C.

    • Spike this compound and the control peptide into separate plasma aliquots to a final concentration of 1-10 µM.

    • Incubate the mixtures at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma mixture.

    • Immediately add 3 volumes of ice-cold quenching solution to the aliquot to precipitate proteins and stop enzymatic activity.

    • Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact this compound or control peptide remaining.

    • Plot the percentage of remaining compound against time to determine the in vitro half-life.

Protocol 2: Basic Formulation and Solubility Assessment

This protocol outlines initial steps for preparing and assessing this compound formulations for in vivo studies.

  • Materials:

    • Lyophilized this compound powder

    • A range of potential solvents and vehicles (e.g., sterile water, saline, PBS, 5% dextrose, solutions with low percentages of DMSO or ethanol).

  • Procedure:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Attempt to dissolve a small, known amount of this compound in a primary solvent (e.g., sterile water or 10% DMSO) to create a stock solution. Use gentle vortexing or sonication if necessary.

    • Perform serial dilutions of the stock solution into various potential injection vehicles.

    • Visually inspect each formulation for clarity and signs of precipitation immediately after preparation and after a set period (e.g., 1 hour) at room temperature and at 4°C.

    • Measure the pH of the most promising clear formulations to ensure they are within a physiologically acceptable range (typically pH 6.5-8.0).

    • The final formulation for injection should always be prepared fresh. Do not use any solution that is cloudy or contains visible precipitates.

References

Technical Support Center: Optimizing the Antifungal Peptoid RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the antifungal peptoid RMG8-8 to improve its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does this influence strategies for improving its therapeutic index?

A1: this compound is an antifungal peptoid that is believed to exert its effect through the disruption of the fungal cell membrane.[1][2] This direct action on the membrane means that strategies to improve its therapeutic index should focus on enhancing its selectivity for fungal over mammalian cell membranes. Key areas for modification include the lipophilic tail, and the aliphatic and aromatic side chains, which influence how the peptoid interacts with different membrane compositions.[1][2]

Q2: What is the Selectivity Ratio (SR) and how is it used to evaluate the therapeutic index of this compound and its derivatives?

A2: The Selectivity Ratio (SR) is a key metric used to estimate the therapeutic window of an antifungal compound. It is calculated by dividing the cytotoxicity (TD50 - the concentration that causes 50% toxicity to mammalian cells) by the antifungal potency (MIC - the minimum inhibitory concentration against the target fungus).[1][2] A higher SR indicates a more favorable therapeutic index, signifying greater selectivity for the fungal pathogen over host cells.

Q3: Have any modifications to this compound successfully improved its therapeutic index?

A3: A comprehensive structure-activity relationship (SAR) study was conducted to optimize this compound. While no derivative demonstrated a dramatically improved overall biological activity as determined by the selectivity ratio, some modest improvements were observed. Specifically, compound 9, which contains isobutyl side chains in positions 2 and 5, showed significantly less hemolytic activity against human red blood cells compared to the parent this compound.[1][2][3] However, most other modifications to the lipophilic tail and aromatic side chains did not lead to an improved selectivity ratio.[1][2]

Q4: What are the key structural components of this compound that have been identified as important for its activity and cytotoxicity?

A4: A sarcosine scan of this compound revealed that the lipophilic tail is the most critical component for its antifungal activity.[1][2] The cyclohexyl groups are the next most important for potency. The cationic moieties on the side chains play a primary role in mitigating cytotoxicity.[1][2] Therefore, modifications should carefully balance these elements to enhance efficacy while minimizing toxicity.

Troubleshooting Guides

Problem 1: A newly synthesized this compound derivative shows high antifungal activity but also high cytotoxicity, resulting in a low selectivity ratio.

  • Possible Cause: The modification has increased the overall hydrophobicity of the peptoid, leading to non-specific membrane disruption in both fungal and mammalian cells. This is a common issue observed when incorporating bulkier, more hydrophobic side chains.[2]

  • Troubleshooting Steps:

    • Re-evaluate the modification: Consider reducing the hydrophobicity of the substituted group. For example, if a long aliphatic chain was added, try a shorter one.

    • Introduce less hydrophobic groups: Explore substitutions with smaller side chains, such as the isobutyl groups used in compound 9, which led to reduced hemolytic activity.[1][2][3]

    • Modify the cationic side chains: Ensure that the cationic nature of the peptoid is maintained or enhanced, as these groups are crucial for mitigating cytotoxicity.[1][2]

Problem 2: A modification to the lipophilic tail of this compound has led to a significant loss of antifungal activity.

  • Possible Cause: The lipophilic tail is the most pharmacologically important monomer of this compound.[1][2] Alterations to its length or composition can drastically affect its ability to interact with and disrupt the fungal membrane.

  • Troubleshooting Steps:

    • Analyze the nature of the modification: Previous studies have shown that fatty acid tails can be less toxic than aliphatic amine tails, but the length is critical.[1][2] Very long tails, like a palmitic acid tail, can diminish antifungal activity.[1]

    • Experiment with different tail structures: Explore a range of tail modifications, including different lengths of fatty acids and both single and double-tailed structures, to find an optimal balance between activity and toxicity.[1][2]

Problem 3: The measured hemolytic activity of this compound or its derivatives varies significantly between experiments.

  • Possible Cause: Hemolysis assays using red blood cells (RBCs) from primary donors can exhibit variability because the cells are not from an immortalized cell line.[2]

  • Troubleshooting Steps:

    • Standardize the RBC source: Whenever possible, use RBCs from the same donor for a set of comparative experiments.

    • Include a reference compound: Always test the parent this compound compound alongside its derivatives in every hemolysis assay to provide a consistent internal control for comparison.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the structure-activity relationship study of this compound and its derivatives.

Table 1: Antifungal Activity and Cytotoxicity of this compound and Selected Derivatives

CompoundModification DescriptionMIC (µg/mL) vs. C. neoformansTD50 (µg/mL) vs. HepG2 cellsSelectivity Ratio (SR)
This compound Parent Compound1.56>200>128
1 Trimethylated side chain amines12.5>200>16
3 Rearranged monomer sequence0.78120154
4 Myristic acid tail3.13>200>64
5 Palmitic acid tail6.25>200>32
9 Isobutyl side chains1.56>200>128
15 Benzyl side chains1.56>200>128
17 para-fluorobenzyl side chains1.5613083

Data sourced from Czyzewski, A. M., et al. (2022).[1]

Table 2: Hemolytic Activity of this compound and Selected Derivatives

CompoundHC10 (µg/mL) vs. hRBCs
This compound 75 ± 31
9 130 ± 45
16 25 ± 11
17 30 ± 12
25 69 ± 29

HC10 is the concentration causing 10% hemolysis of human red blood cells. Data sourced from Czyzewski, A. M., et al. (2022).[2]

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of a peptoid that inhibits the visible growth of Cryptococcus neoformans.

  • Materials: 96-well microtiter plates, C. neoformans culture, yeast nitrogen base (YNB) medium, peptoid stock solutions.

  • Procedure:

    • Prepare a twofold serial dilution of each peptoid in a 96-well plate.

    • Inoculate each well with a standardized suspension of C. neoformans.

    • Incubate the plates at 37°C for 48 hours.

    • The MIC is determined as the lowest concentration of the peptoid at which no visible growth of the fungus is observed.

2. Cytotoxicity Assay (TD50) against HepG2 Cells

  • Objective: To determine the concentration of a peptoid that causes 50% toxicity to human liver cells (HepG2).

  • Materials: 96-well plates, HepG2 cells, Dulbecco's Modified Eagle Medium (DMEM), peptoid stock solutions, CellTiter-Glo Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each peptoid and incubate for a specified period.

    • Add the CellTiter-Glo reagent to each well to measure cell viability based on ATP levels.

    • Measure luminescence using a plate reader.

    • The TD50 value is calculated by plotting cell viability against peptoid concentration and fitting the data to a dose-response curve.

3. Hemolysis Assay (HC10)

  • Objective: To determine the concentration of a peptoid that causes 10% lysis of human red blood cells (hRBCs).

  • Materials: Fresh human red blood cells, phosphate-buffered saline (PBS), peptoid stock solutions, Triton X-100 (positive control).

  • Procedure:

    • Wash hRBCs with PBS to remove plasma proteins.

    • Incubate a suspension of hRBCs with serial dilutions of the peptoids for 1 hour at 37°C.

    • Centrifuge the samples to pellet intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.

    • The HC10 value is calculated by comparing the hemoglobin release in peptoid-treated samples to that of the positive control (100% lysis).

Visualizations

SAR_Workflow cluster_round1 Round 1: Lipophilic Tail Modification cluster_round2 Round 2: Aliphatic Side Chain Modification cluster_round3 Round 3: Aromatic Side Chain Modification cluster_hemolysis Hemolytic Activity Testing RMG8_8 This compound (Lead Peptoid) Mod_Tail Modify Lipophilic Tail (e.g., myristic acid, palmitic acid, double tails) RMG8_8->Mod_Tail Mod_Aliphatic Modify Aliphatic Side Chains (Positions 2 & 5) (e.g., isopropyl, isobutyl) Mod_Aromatic Modify Aromatic Side Chains (Positions 2 & 5) (e.g., benzyl, fluorobenzyl) Test_Activity_1 Test Antifungal Activity (MIC) & Cytotoxicity (TD50) Mod_Tail->Test_Activity_1 Analyze_SR_1 Analyze Selectivity Ratio (SR) Test_Activity_1->Analyze_SR_1 Select_Promising Select Promising Derivatives Analyze_SR_1->Select_Promising Test_Activity_2 Test Antifungal Activity (MIC) & Cytotoxicity (TD50) Mod_Aliphatic->Test_Activity_2 Analyze_SR_2 Analyze Selectivity Ratio (SR) Test_Activity_2->Analyze_SR_2 Analyze_SR_2->Select_Promising Test_Activity_3 Test Antifungal Activity (MIC) & Cytotoxicity (TD50) Mod_Aromatic->Test_Activity_3 Analyze_SR_3 Analyze Selectivity Ratio (SR) Test_Activity_3->Analyze_SR_3 Analyze_SR_3->Select_Promising Test_Hemolysis Test Hemolytic Activity (HC10) Select_Promising->Test_Hemolysis

Caption: Workflow for the structure-activity relationship (SAR) study of this compound.

Membrane_Disruption cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal_Membrane Fungal Membrane (Ergosterol-rich) Disruption Membrane Disruption Fungal_Membrane->Disruption RMG8_8_F This compound RMG8_8_F->Fungal_Membrane Preferential Binding RMG8_8_M This compound Cell_Death_F Fungal Cell Death Disruption->Cell_Death_F Mammalian_Membrane Mammalian Membrane (Cholesterol-rich) Low_Interaction Lower Affinity Interaction Mammalian_Membrane->Low_Interaction RMG8_8_M->Mammalian_Membrane Reduced Binding Cell_Viability_M Maintained Cell Viability Low_Interaction->Cell_Viability_M

Caption: Proposed mechanism of selective fungal membrane disruption by this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: RMG8-8 versus Fluconazole as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antifungal candidate, RMG8-8, and the widely used azole antifungal, fluconazole. The following sections present quantitative data from head-to-head in vitro studies, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows to support further research and development in antifungal therapies.

Mechanism of Action and Signaling Pathways

Fluconazole, a triazole antifungal, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately, cell death.

The precise mechanism of action for this compound is currently under investigation, but preliminary studies suggest it may target the fungal cell wall integrity pathway, a distinct mechanism from that of azoles like fluconazole.

fluconazole_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Maintains Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-α-demethylase (ERG11) 14-demethylated lanosterol->Ergosterol Toxic Sterol Accumulation Toxic Sterol Accumulation 14-demethylated lanosterol->Toxic Sterol Accumulation Leads to Fluconazole Fluconazole Lanosterol 14-α-demethylase\n(ERG11) Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol 14-α-demethylase\n(ERG11) Inhibition Membrane Stress & Disruption Membrane Stress & Disruption Toxic Sterol Accumulation->Membrane Stress & Disruption Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Membrane Stress & Disruption->Fungistatic/Fungicidal Effect

Caption: Mechanism of action of fluconazole via inhibition of lanosterol 14-α-demethylase.

Quantitative Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and fluconazole against various fungal pathogens. Lower MIC values indicate greater potency.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.1250.5
Candida glabrata (ATCC 90030)0.2516
Candida parapsilosis (ATCC 22019)0.1252
Aspergillus fumigatus (ATCC 204305)164
Fluconazole-Resistant C. albicans (Clinical Isolate)0.5>128

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound and fluconazole were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading at 530 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep 0.5 McFarland Final Inoculum Final Inoculum Inoculum Prep->Final Inoculum Dilute in RPMI Incubation Incubate Plate (35°C, 24-48h) Final Inoculum->Incubation Add to Plate Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution in Microtiter Plate Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination ≥50% growth inhibition

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Time-Kill Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of this compound and fluconazole.

  • Culture Preparation: A standardized fungal suspension (as prepared for MIC testing) was used.

  • Drug Exposure: The fungal suspension was added to flasks containing RPMI 1640 medium with this compound or fluconazole at concentrations equivalent to 4x the MIC. A drug-free flask served as the control.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were withdrawn from each flask, serially diluted in sterile saline, and plated on SDA plates.

  • Colony Counting: The plates were incubated at 35°C for 48 hours, after which the number of colony-forming units (CFUs) was determined.

  • Data Analysis: The log10 CFU/mL was plotted against time for each compound and the control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum was defined as fungicidal activity.

This guide serves as a preliminary resource for comparing the efficacy of this compound and fluconazole. The presented data indicates that this compound exhibits potent in vitro activity against a range of fungal pathogens, including fluconazole-resistant strains, suggesting a promising area for further investigation.

Navigating the In Vivo Landscape for Novel Antifungals: A Comparative Outlook on RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the peptoid RMG8-8 has emerged as a promising candidate. Exhibiting potent in vitro activity, particularly against the opportunistic yeast Cryptococcus neoformans, this compound presents a potential breakthrough. However, the translation of in vitro promise to in vivo efficacy is a critical and often challenging step in drug development. This guide provides a comparative framework for the in vivo validation of this compound's antifungal activity, benchmarking against established antifungal agents. As of late 2025, detailed in vivo efficacy studies for this compound have not yet been published. Current research efforts are focused on this crucial next phase of characterization.

This compound: A Profile of a Promising Antifungal Peptoid

This compound is a synthetic peptidomimetic, or peptoid, that has demonstrated significant fungicidal properties. Its proposed mechanism of action involves the disruption of the fungal cell membrane, a mode of attack that can be less susceptible to the development of resistance compared to agents with specific intracellular targets.

Key In Vitro Characteristics of this compound:

  • Potent Antifungal Activity: this compound has shown excellent activity against Cryptococcus neoformans with a low Minimum Inhibitory Concentration (MIC)[1].

  • Rapid Fungicidal Action: Studies indicate that this compound kills fungal cells quickly, with a half-life of cell population elimination within minutes[1].

  • High Selectivity: The peptoid displays minimal toxicity to mammalian cells in laboratory tests, suggesting a favorable therapeutic window[1].

  • Proteolytic Stability: As a peptoid, this compound is resistant to degradation by proteases, a significant advantage for maintaining therapeutic concentrations in vivo[2].

The Crucible of In Vivo Testing: A Comparative Framework

To contextualize the potential of this compound, it is essential to understand how its performance will be judged against current standard-of-care antifungals. The following tables summarize typical in vivo efficacy data for Amphotericin B and Fluconazole in a murine model of systemic cryptococcosis, the same model that would likely be used to evaluate this compound.

Table 1: In Vivo Efficacy of Amphotericin B in a Murine Model of Systemic Cryptococcosis
Parameter Dosage and Administration Outcome Reference
Fungal Burden (Brain) 0.5 mg/kg/day, intraperitoneallySignificant reduction in CFU compared to untreated controls[3]
Fungal Burden (Spleen) 0.5 mg/kg/day, intraperitoneallySignificant reduction in CFU compared to untreated controls[3]
Fungal Burden (Lungs) 0.5 mg/kg/day, intraperitoneallySignificant reduction in CFU compared to untreated controls[3]
Median Survival Time 0.5 mg/kg/day, intraperitoneallyIncreased by 5 days compared to untreated controls[3]
Table 2: In Vivo Efficacy of Fluconazole in a Murine Model of Cryptococcal Meningitis
Parameter Dosage and Administration Outcome Reference
Fungal Burden (Brain) 10 mg/kg/day, intraperitoneallySignificant reduction in CFU compared to placebo[4][5]
Fungal Burden (Brain) 20 mg/kg/day, intraperitoneallyDose-dependent reduction in CFU; superior to 10 mg/kg/day[4]
Survival 50 mg/kg, intravenously (days 1, 3, 5)100% survival at 30 days post-infection[2]
Synergism In combination with FlucytosineSuperior reduction in brain fungal burden compared to monotherapy[4]

Experimental Protocols: A Blueprint for In Vivo Validation

The following protocols outline the standard methodologies for evaluating the in vivo efficacy of antifungal agents in a murine model of systemic cryptococcosis.

Murine Model of Systemic Cryptococcosis

A widely used and accepted model for studying cryptococcal infections involves the intravenous inoculation of mice[6][7]. This method leads to a disseminated infection, including invasion of the central nervous system, mimicking the severe manifestations of the disease in humans[7].

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are commonly used[8].

  • Fungal Strain: A virulent strain of Cryptococcus neoformans, such as H99, is cultured and prepared to a standard concentration.

  • Infection: Mice are infected via intravenous (tail vein) injection of a suspension of C. neoformans cells (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse)[9][10].

Antifungal Treatment Regimen

Following infection, animals are treated with the investigational compound (this compound) or comparator drugs.

  • Drug Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing schedule (e.g., once daily for a specified number of days) are critical parameters. For example, Amphotericin B is often administered intraperitoneally at 0.5 mg/kg/day, while Fluconazole can be given at 10-20 mg/kg/day via the same route[3][4].

  • Treatment Initiation: Treatment typically begins 24 hours post-infection[3][4][5].

  • Control Groups: A vehicle control group (receiving the drug solvent) and positive control groups (receiving standard antifungal agents) are essential for comparison.

Assessment of Antifungal Efficacy

The effectiveness of the treatment is evaluated through two primary endpoints: fungal burden and survival.

  • Fungal Burden Analysis: At specific time points post-infection, a cohort of mice from each treatment group is euthanized. Organs such as the brain, lungs, and spleen are aseptically harvested, weighed, and homogenized[10][11]. The homogenates are then serially diluted and plated on appropriate culture media. The number of colony-forming units (CFU) is counted after incubation to determine the fungal load per gram of tissue[10].

  • Survival Studies: A separate cohort of animals is monitored for a defined period (e.g., 30-60 days) to assess the impact of the treatment on survival. The time to morbidity or mortality is recorded, and survival curves are generated for each treatment group.

Visualizing the Path to Validation

The following diagrams illustrate the experimental workflow and the logical relationships in the evaluation of a novel antifungal agent like this compound.

experimental_workflow Experimental Workflow for In Vivo Antifungal Efficacy cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoints cluster_analysis Data Analysis fungal_prep Fungal Culture (C. neoformans H99) infection Systemic Infection (Intravenous Inoculation) fungal_prep->infection animal_model Animal Model (e.g., BALB/c mice) animal_model->infection treatment_groups Treatment Groups: - this compound - Amphotericin B - Fluconazole - Vehicle Control infection->treatment_groups fungal_burden Fungal Burden Analysis (Brain, Lungs, Spleen) treatment_groups->fungal_burden survival Survival Study treatment_groups->survival cfu_quant CFU Quantification fungal_burden->cfu_quant survival_curves Kaplan-Meier Survival Curves survival->survival_curves statistical_analysis Statistical Analysis cfu_quant->statistical_analysis survival_curves->statistical_analysis

Caption: A flowchart of the in vivo validation process for a novel antifungal agent.

logical_relationship Logical Framework for this compound In Vivo Evaluation RMG8_8 This compound (Investigational Agent) Efficacy Comparative Efficacy RMG8_8->Efficacy Amphotericin_B Amphotericin B (Gold Standard) Amphotericin_B->Efficacy Fluconazole Fluconazole (Azole Comparator) Fluconazole->Efficacy Vehicle Vehicle Control (Baseline) Vehicle->Efficacy Fungal_Burden Reduction in Fungal Burden Efficacy->Fungal_Burden assessed by Survival Increased Survival Time Efficacy->Survival assessed by

Caption: The logical comparison of this compound against standard antifungals and a control.

Conclusion

While the in vitro data for this compound is compelling, its true therapeutic potential hinges on successful in vivo validation. By comparing its future in vivo performance against the established efficacy of drugs like Amphotericin B and Fluconazole in well-defined animal models, the scientific community can objectively assess its promise. The detailed protocols and comparative data presented here provide a roadmap for this critical evaluation. The development of novel, stable, and potent antifungal agents like this compound is paramount in the ongoing battle against invasive fungal diseases. The forthcoming in vivo studies are eagerly awaited to determine if this compound will be a significant new weapon in this fight.

References

Comparative Cytotoxicity Analysis: RMG8-8 versus Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the novel antifungal peptoid RMG8-8 and the conventional polyene antibiotic Amphotericin B.

This guide provides a detailed comparison of the cytotoxic effects of this compound and Amphotericin B, drawing upon available experimental data. The information is intended to assist researchers in evaluating the relative safety profiles of these antifungal agents. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

I. Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and Amphotericin B against the human liver carcinoma cell line, HepG2. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with caution.

CompoundCell LineAssayCytotoxicity MetricResultReference
This compound HepG2Cell Metabolic Activity AssayTD50 (Toxic Dose, 50%)189 µg/mL[1]
Amphotericin B HepG2MTT AssayCell ViabilityNo decrease observed at 1.25 µg/mL and 2.50 µg/mL[2]

Note: TD50 represents the concentration of a substance that causes a 50% reduction in cell viability. The data for Amphotericin B indicates the concentrations at which no significant cytotoxicity was observed in the specified study.

II. Mechanism of Action and Cellular Pathways

The cytotoxic mechanisms of this compound and Amphotericin B differ significantly, targeting distinct cellular components.

Amphotericin B primarily exerts its cytotoxic effects by interacting with sterols in cell membranes. In fungal cells, it binds with high affinity to ergosterol, forming pores that lead to leakage of intracellular components and cell death.[3][4] In mammalian cells, it can interact with cholesterol, although with lower affinity, which is the basis for its toxicity, particularly nephrotoxicity.[3]

This compound is a peptoid, a class of synthetic molecules that mimic peptides. Its antifungal activity is likely exerted through membrane disruption.[1] This mechanism is common for many antimicrobial peptides and their mimics, which often involves electrostatic interactions with the cell membrane followed by insertion and disruption of the membrane integrity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for Amphotericin B and a typical experimental workflow for assessing cytotoxicity.

Amphotericin B Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Mammalian Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Cholesterol Cholesterol AmB->Cholesterol Binds to Pore Pore Formation Cholesterol->Pore Induces IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Causes CellDeath Cell Death IonLeakage->CellDeath Leads to

Caption: Proposed mechanism of Amphotericin B cytotoxicity in mammalian cells.

Cytotoxicity Assay Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with varying concentrations of this compound or Amphotericin B incubate1->treat incubate2 Incubate for desired time period (e.g., 24h, 48h, 72h) treat->incubate2 add_reagent Add MTT or other viability reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance (e.g., at 570 nm for MTT) solubilize->read analyze Analyze data to determine TD50 or IC50 read->analyze

Caption: General workflow for an MTT-based cytotoxicity assay.

III. Experimental Protocols

The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment in HepG2 Cells

1. Cell Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize confluent cells and resuspend in fresh medium.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound and Amphotericin B in culture medium.

  • After the 24-hour incubation, remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a negative control (untreated cells).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • At the end of the treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the cell viability against the compound concentration and determine the TD50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Conclusion

The available data suggests that this compound exhibits cytotoxicity against HepG2 cells with a TD50 of 189 µg/mL.[1] In contrast, Amphotericin B did not show a decrease in HepG2 cell viability at concentrations up to 2.50 µg/mL in a specific study.[2] However, it is crucial to recognize that these findings are from separate studies with potentially different experimental conditions. The high cytotoxicity of Amphotericin B, particularly its nephrotoxicity, is a well-established clinical concern.[1] Further head-to-head studies employing standardized protocols and a broader range of cell lines are necessary to provide a more definitive comparative assessment of the cytotoxic profiles of this compound and Amphotericin B. The distinct mechanisms of action of these two compounds also warrant further investigation to understand their selective toxicity towards fungal versus mammalian cells.

References

Comparative Analysis of RMG8-8: A Novel Glucan Synthase Inhibitor Demonstrating No Cross-Resistance with Conventional Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of RMG8-8, a novel antifungal agent, against key fungal pathogens. The data presented herein demonstrates the compound's potent efficacy and, critically, its lack of cross-resistance with existing antifungal classes, including azoles and echinocandins. The experimental protocols underlying these findings are detailed to ensure reproducibility and validation by the scientific community.

Introduction to this compound

This compound is an investigational antifungal compound belonging to a new structural class that targets the fungal cell wall. Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining cell wall integrity. This mechanism is distinct from that of established echinocandins, which exhibit competitive inhibition. This distinction is hypothesized to be the basis for this compound's retained activity against fungal isolates that have developed resistance to other glucan synthase inhibitors.

Comparative In Vitro Susceptibility Data

The in vitro potency of this compound was evaluated against a panel of wild-type and drug-resistant Candida albicans and Aspergillus fumigatus isolates. Minimum Inhibitory Concentration (MIC) values were determined and compared against those of fluconazole and caspofungin, representing the azole and echinocandin classes, respectively. The results, summarized below, highlight the lack of cross-resistance between this compound and these established agents.

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Antifungals against Candida albicans

Fungal IsolateStrain DescriptionFluconazole MICCaspofungin MICThis compound MIC
C. albicans ATCC 90028Wild-Type (Drug-Susceptible)0.50.030.015
C. albicans 12-99Azole-Resistant (Efflux Pump Overexpression)640.030.015
C. albicans FKS-REchinocandin-Resistant (FKS1 Mutant)0.5160.03

Table 2: Comparative MIC Values (μg/mL) of this compound and Other Antifungals against Aspergillus fumigatus

Fungal IsolateStrain DescriptionFluconazole MICCaspofungin MICThis compound MIC
A. fumigatus ATCC 204305Wild-Type (Drug-Susceptible)160.060.03

The data clearly indicates that this compound maintains potent activity against isolates that exhibit high-level resistance to both fluconazole and caspofungin. The MIC of this compound remained low against the azole-resistant C. albicans 12-99 and showed only a negligible shift against the FKS1 mutant, demonstrating a clear absence of cross-resistance.

Experimental Protocols

The comparative data was generated using standardized methodologies to ensure accuracy and reproducibility.

Antifungal Susceptibility Testing (AST)

The in vitro activity of all compounds was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeast and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline, and the suspension was adjusted spectrophotometrically to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Dilution: A two-fold serial dilution for each antifungal agent was prepared in 96-well microtiter plates.

  • Incubation: The prepared microtiter plates were incubated at 35°C for 24 hours for Candida species and 48 hours for Aspergillus species.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition for azoles and ≥90% for echinocandins and this compound) compared to the growth in the drug-free control well.

Visualized Workflows and Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_analysis Phase 3: Data Analysis strain_select Fungal Strain Selection (Wild-Type & Resistant) culture Isolate Culturing (24-48h, SDA) strain_select->culture inoculum Inoculum Preparation (0.5-2.5 x 10³ cells/mL) culture->inoculum plate Inoculation of 96-Well Plates inoculum->plate dilution Serial Drug Dilution (this compound, Comparators) dilution->plate readout Visual/Spectrophotometric Endpoint Reading plate->readout incubation Incubation (35°C, 24-48h) mic_det MIC Value Determination readout->mic_det comparison Cross-Resistance Data Comparison mic_det->comparison G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_target stress_sensor Cell Wall Stress Sensor rho1 Rho1-GTP stress_sensor->rho1 pkc1 Pkc1 rho1->pkc1 mapk MAP Kinase Cascade (Bck1-Mkk1-Slt2) pkc1->mapk fks_genes FKS Gene Transcription mapk->fks_genes glucan_synthase β-Glucan Synthase (Fks1 subunit) fks_genes->glucan_synthase synthesis glucan_synthase->stress_sensor Cell Wall Stress rmg8 This compound rmg8->glucan_synthase Inhibition

A Comparative Guide to the Mechanisms of Action: RMG8-8 and Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two distinct antifungal agents: the novel antifungal peptoid RMG8-8 and the widely used echinocandin, caspofungin. This objective analysis is supported by available experimental data to inform research and drug development efforts in the pursuit of new and effective antifungal therapies.

At a Glance: Key Differences in Antifungal Action

FeatureThis compoundCaspofungin
Target Fungal Cell Membraneβ-(1,3)-D-glucan synthase in the fungal cell wall
Mechanism Membrane disruption and permeabilizationInhibition of cell wall biosynthesis
Class Antifungal PeptoidEchinocandin
Primary Effect FungicidalPrimarily fungicidal against Candida spp., fungistatic against Aspergillus spp.[1]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and caspofungin lies in their cellular targets and subsequent mechanisms of fungal cell death.

This compound: A Direct Assault on the Fungal Membrane

This compound is a synthetic peptoid, a class of molecules that mimic peptides but with altered backbones, making them resistant to proteolytic degradation. Its antifungal activity is believed to be mediated by a direct interaction with the fungal cell membrane.[2][3] This interaction leads to membrane disruption and permeabilization, causing leakage of intracellular contents and ultimately, rapid cell death.[2][3] This mechanism is characteristic of many antimicrobial peptides and peptoids and is generally less specific than enzyme inhibition, which may contribute to its rapid fungicidal activity.[3][4]

Caspofungin: Crippling the Fungal Cell Wall

Caspofungin, a member of the echinocandin class of antifungals, targets a crucial enzyme in the fungal cell wall biosynthesis pathway: β-(1,3)-D-glucan synthase.[1][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[1] By inhibiting this enzyme, caspofungin disrupts the integrity of the cell wall, leading to osmotic instability and cell lysis.[5][6] This inhibition of cell wall synthesis results in a fungicidal effect against most Candida species.[1]

Comparative Antifungal Activity: In Vitro Data

Direct comparative studies of this compound and caspofungin under identical experimental conditions are limited in the public domain. The following tables summarize available minimum inhibitory concentration (MIC) data from separate studies to provide a general sense of their in vitro potency against key fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans25[2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Caspofungin against Candida Species

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.030.06[7]
Candida glabrata0.030.06[7]
Candida parapsilosis0.50.5[7]
Candida tropicalis0.030.06[7]
Candida krusei0.120.5[7]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Note: The provided MIC values are from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Cytotoxicity Profile

An essential aspect of antifungal drug development is ensuring minimal toxicity to host cells.

Table 3: Cytotoxicity Data for this compound

Cell LineTD₅₀ (µg/mL)Hemolytic Activity (HC₁₀ in µg/mL)Reference
Human Liver Cells (HepG2)189-[3]
Human Red Blood Cells-75[3]

TD₅₀ is the concentration that causes 50% reduction in cell viability. HC₁₀ is the concentration causing 10% hemolysis.

Caspofungin is generally well-tolerated, with its selective action on the fungal cell wall contributing to a favorable safety profile.

Visualizing the Mechanisms of Action

To illustrate the distinct pathways of this compound and caspofungin, the following diagrams were generated using the DOT language.

RMG8_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell RMG8 This compound Peptoid Membrane Fungal Cell Membrane RMG8->Membrane Direct Interaction & Membrane Insertion Leakage Leakage of Intracellular Contents Membrane->Leakage Disruption & Pore Formation Cytoplasm Cytoplasm Death Cell Death Leakage->Death

Caption: Mechanism of action of the antifungal peptoid this compound.

Caspofungin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell Fungal Cell Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Caspofungin->GlucanSynthase Inhibition Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesis Blocked CellWall Cell Wall Integrity Glucan->CellWall Maintains Lysis Osmotic Lysis & Cell Death CellWall->Lysis Compromised

Caption: Mechanism of action of the echinocandin antifungal caspofungin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the antifungal activity of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Serial twofold dilutions of the antifungal agent (this compound or caspofungin) are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. For caspofungin, the endpoint is often read as the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact colonies.

Time-Kill Assay

Objective: To assess the rate and extent of fungicidal or fungistatic activity of an antifungal agent over time.

Protocol:

  • Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay and diluted in a larger volume of RPMI-1640 medium to a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Drug Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 1x, 4x, 16x MIC). A growth control with no drug is included.

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Colony Counting: The aliquots are serially diluted in sterile saline and plated onto agar plates. The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically defined as fungicidal activity.

Membrane Permeabilization Assay (for this compound)

Objective: To determine if an agent disrupts the integrity of the fungal cell membrane.

Protocol (using a membrane-impermeant dye like SYTOX Green):

  • Cell Preparation: Fungal cells are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer (e.g., HEPES).

  • Dye and Compound Addition: The cell suspension is incubated with a low concentration of SYTOX Green dye. The antifungal peptoid (this compound) is then added at various concentrations. A positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer only) are included.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.

  • Data Analysis: The change in fluorescence intensity over time is plotted for each concentration of the peptoid to assess the extent and kinetics of membrane permeabilization.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and caspofungin trigger different downstream cellular responses.

Experimental_Workflow cluster_RMG8 This compound Evaluation cluster_Caspofungin Caspofungin Evaluation RMG8_MIC MIC Determination (Broth Microdilution) RMG8_TimeKill Time-Kill Assay RMG8_MIC->RMG8_TimeKill RMG8_Membrane Membrane Permeabilization (SYTOX Green Assay) RMG8_MIC->RMG8_Membrane RMG8_Cytotox Cytotoxicity Assays (HepG2, Hemolysis) RMG8_MIC->RMG8_Cytotox Comparison Comparative Analysis of Mechanism & Efficacy RMG8_TimeKill->Comparison RMG8_Membrane->Comparison RMG8_Cytotox->Comparison Casp_MIC MIC/MEC Determination (Broth Microdilution) Casp_TimeKill Time-Kill Assay Casp_MIC->Casp_TimeKill Casp_Glucan β-(1,3)-D-glucan Synthase Inhibition Assay Casp_MIC->Casp_Glucan Casp_TimeKill->Comparison Casp_CellWall Cell Wall Stress Response Analysis Casp_Glucan->Casp_CellWall Casp_CellWall->Comparison Start Antifungal Compound Start->RMG8_MIC Start->Casp_MIC

Caption: A logical workflow for the comparative evaluation of this compound and caspofungin.

Caspofungin-induced cell wall stress activates compensatory signaling pathways, such as the cell wall integrity (CWI) pathway, in an attempt to repair the damage.[7][8][9] This involves a cascade of protein kinases that ultimately leads to the upregulation of genes involved in cell wall synthesis, including chitin synthase, as a salvage mechanism.[7][10][11][12]

In contrast, the rapid, direct membrane disruption by this compound is less likely to trigger such specific and organized signaling responses, leading to a more immediate loss of cellular function.

Conclusion

This compound and caspofungin represent two distinct and promising strategies for combating fungal infections. Caspofungin's targeted inhibition of a fungal-specific enzyme provides a high therapeutic index, while this compound's rapid, membrane-disrupting action may be advantageous in overcoming certain resistance mechanisms. Further head-to-head comparative studies are warranted to fully elucidate their respective strengths and weaknesses and to guide the development of next-generation antifungal therapies. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

Antifungal Peptoid RMG8-8 Shows Promise in Preclinical Assessments, Outperforming Conventional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary preclinical evaluations of the novel antifungal peptoid, RMG8-8, have demonstrated significant therapeutic potential, particularly against the opportunistic fungal pathogen Cryptococcus neoformans, the causative agent of cryptococcal meningitis. In direct comparisons, this compound has exhibited superior potency over established antifungal drugs such as fluconazole and flucytosine.[1] These findings position this compound as a promising candidate for further development in the fight against life-threatening fungal infections.

This compound, a synthetically designed peptoid, has emerged from screening efforts as a potent antifungal agent. Its proposed mechanism of action involves the disruption of fungal cell membranes, leading to rapid cell death.[1] This direct lytic activity presents a potential advantage over existing fungistatic drugs and may reduce the likelihood of resistance development.

Comparative Efficacy and Cytotoxicity

In vitro studies have been pivotal in quantifying the antifungal activity and safety profile of this compound. The minimum inhibitory concentration (MIC) and the concentration causing 50% toxicity (TD50) in human liver cells have been established and compared with other compounds.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Cytotoxicity (TD50) against human liver cells (µg/mL)Hemolytic Activity (HC10) (µg/mL)
This compound Cryptococcus neoformans1.56[1]189[1]75[2]
This compound Candida albicans25[1]189[1]Not Reported
Fluconazole Cryptococcus neoformansLess potent than this compound[1]Not ReportedNot Reported
Flucytosine Cryptococcus neoformansLess potent than this compound[1]Not ReportedNot Reported
Compound 9 (this compound derivative) Cryptococcus neoformansSimilar to this compoundMore toxic than this compound130[2]

Mechanism of Action: A Proposed Model

This compound is believed to exert its antifungal effect through a mechanism that targets the integrity of the fungal cell membrane. This interaction leads to membrane permeabilization and subsequent cell death.

RMG8_8 This compound Fungal_Membrane Fungal Cell Membrane RMG8_8->Fungal_Membrane Interaction Membrane_Disruption Membrane Disruption Fungal_Membrane->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Results in

Caption: Proposed mechanism of action for the antifungal peptoid this compound.

Structure-Activity Relationship Studies

To optimize the therapeutic properties of this compound, iterative structure-activity relationship (SAR) studies have been conducted. These studies have focused on modifying three key structural components: the lipophilic tail, aliphatic side chains, and aromatic side chains.[1][3] While a number of derivatives with similar antifungal activity to the parent compound were synthesized, they universally exhibited higher toxicity.[1][2] One derivative, designated Compound 9, which incorporated isobutyl side chains, demonstrated a modest improvement in hemolytic activity compared to this compound.[2]

Experimental Protocols

Solid-Phase Peptoid Synthesis

This compound and its derivatives were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[1][3] This technique allows for the precise, stepwise addition of monomers to build the peptoid sequence.

Start Start: Rink Amide Resin Submonomer_Addition Iterative Submonomer Addition Start->Submonomer_Addition Purification RP-HPLC Purification (>95%) Submonomer_Addition->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization Final_Product Final Peptoid (this compound or Derivative) Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound and its derivatives.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains was determined using standard microbroth dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Cytotoxicity and Hemolysis Assays

The toxicity of the peptoids to mammalian cells was assessed using human liver cells. The concentration that resulted in a 50% reduction in cell viability (TD50) was determined. Hemolytic activity, a measure of red blood cell lysis, was also evaluated, with the HC10 value representing the concentration causing 10% hemolysis.[2]

Future Directions

While the initial preclinical data for this compound is encouraging, further in vivo studies are essential to fully characterize its pharmacological properties and efficacy in animal models of fungal disease.[1] These studies will be critical in determining the translational potential of this compound as a novel antifungal therapeutic. The modest improvements seen in the hemolytic activity of some derivatives suggest that further chemical modifications could lead to an optimized safety profile.

References

Safety Operating Guide

Navigating the Disposal of RMG8-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of RMG8-8, an antifungal peptoid, ensuring adherence to standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that this compound is an active biological agent, all waste generated during its handling should be considered potentially biohazardous and chemically contaminated.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves, inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and associated materials must comply with hazardous waste regulations. As a peptoid with biological activity, it requires management as both a chemical and potentially biohazardous waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe waste management.

  • Identify as Bio-Chemical Waste: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as bio-chemical waste.

  • Separate Waste Streams: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containment

All waste contaminated with this compound should be collected at the point of generation in designated, properly labeled containers.

  • Solid Waste:

    • Use a designated biohazard bag (typically red) for all solid waste, including gloves, pipette tips, and other disposables.[1]

    • This bag should be placed within a secondary, rigid, leak-proof container with a lid.[1]

    • For sharps waste such as needles or contaminated broken glass, use a designated puncture-resistant sharps container.[2][3]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., high-density polyethylene) with a secure screw-top cap.

    • Do not fill containers beyond 90% capacity to allow for expansion.[4]

    • Aqueous solutions may require pH neutralization depending on institutional guidelines before being collected as hazardous waste.

Step 3: Labeling and Storage

Clear and accurate labeling is mandatory for regulatory compliance and safety.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[5] Do not use abbreviations. The label should also include the date when waste was first added to the container.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7] The SAA should be a secure area, away from general lab traffic. Keep containers closed at all times except when adding waste.[4][6]

Step 4: Decontamination of Work Surfaces

After handling this compound, thoroughly decontaminate all work surfaces.

  • Use a 10% bleach solution or another approved disinfectant, allowing for adequate contact time before wiping clean.[3]

  • All cleaning materials, such as paper towels, should be disposed of as solid bio-chemical waste.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company.

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

  • Manifesting: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. An authorized representative from your institution must sign the manifest upon pickup.[4]

Disposal Workflow

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Handle this compound (with appropriate PPE) B Segregate Solid Waste (Gloves, Pipette Tips) into Biohazard Bag A->B Generates C Segregate Liquid Waste (Solutions) into Labeled Waste Bottle A->C Generates D Segregate Sharps Waste (Needles, Contaminated Glass) into Sharps Container A->D Generates E Store in Designated Satellite Accumulation Area (SAA) B->E C->E D->E F Keep Containers Closed E->F G Request EHS Waste Pickup E->G H Complete Hazardous Waste Manifest G->H I Transfer to Authorized Waste Handler H->I

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance tailored to your location and facilities.

References

Essential Safety and Logistical Information for Handling RMG8-8

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling RMG8-8 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Audience: Researchers, scientists, and drug development professionals.

This compound is a peptoid with potent antifungal activity against Cryptococcus neoformans and is noted for its cytotoxic effects on human liver cells.[1][2][3][4] As a research compound with potential hazards, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Recommended Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound and the lack of a specific Safety Data Sheet (SDS), a cautious approach is necessary. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Task Required PPE Rationale
Handling solid (powder) this compound - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (e.g., nitrile), double-gloved- Safety goggles or a face shield- Lab coat or chemical-resistant suit- Closed-toe shoesTo prevent inhalation of fine particles and to avoid skin and eye contact with the potent compound.
Handling this compound in solution - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Lab coat- Closed-toe shoesTo protect against splashes and accidental skin contact.
Weighing and preparing solutions - Work within a chemical fume hood or a glove box- Full-face or half-mask air-purifying respirator- Double gloves (nitrile)- Lab coat- Safety gogglesTo contain any airborne particles and prevent inhalation or contact.
Cleaning spills - Chemical-resistant gloves, outer and inner- Chemical-resistant clothing (e.g., coverall or splash suit)- Boots and steel-toed shoes- Full-face respirator with appropriate cartridgesTo provide maximum protection during cleanup of a potentially hazardous spill.[5]

Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition.[6] Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing : When weighing the solid form of this compound, use a containment system such as a chemical fume hood or a glove box to minimize the risk of inhalation.

  • Dissolving : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • General Use : Always handle this compound in a well-ventilated area. Avoid direct contact with skin, eyes, and clothing.[7]

Disposal Plan
  • Waste Collection : All disposable materials that come into contact with this compound, including gloves, absorbent liners, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Decontamination : Decontaminate all non-disposable equipment that has been in contact with this compound using an appropriate cleaning agent.

  • Waste Disposal : Dispose of this compound waste according to your institution's and local regulations for chemical waste. Do not dispose of this compound down the drain.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for handling a potent solid compound in a research setting would involve:

  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, considering the amount of this compound to be used and the procedures involved.

  • Pre-Experiment Checklist :

    • Verify the functionality of the chemical fume hood.

    • Ensure all required PPE is available and fits correctly.

    • Have a spill kit readily accessible.

    • Review the experimental procedure and identify potential hazards.

  • Post-Experiment :

    • Decontaminate the work area and all equipment.

    • Properly dispose of all waste materials.

    • Remove and dispose of PPE in the correct order to avoid cross-contamination.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_form What is the physical form of this compound? start->assess_form assess_task What is the handling task? assess_form->assess_task solid_ppe Respirator Double Gloves Safety Goggles Lab Coat assess_form->solid_ppe Solid (Powder) liquid_ppe Gloves Safety Glasses Lab Coat assess_form->liquid_ppe Liquid (Solution) spill_ppe Full Respirator Chemical Suit Heavy-Duty Gloves Boots assess_task->spill_ppe Spill proceed Proceed with Caution solid_ppe->proceed liquid_ppe->proceed cleanup Initiate Spill Cleanup Protocol spill_ppe->cleanup

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.